Product packaging for 4-Fluoro-1-methyl-1H-indazole(Cat. No.:CAS No. 1092961-07-3)

4-Fluoro-1-methyl-1H-indazole

Cat. No.: B1390534
CAS No.: 1092961-07-3
M. Wt: 150.15 g/mol
InChI Key: CMBZCBOBAXOMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3) is a fluorinated and methylated indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the 1H-indazole core, which is a privileged scaffold in pharmacology due to its presence in numerous biologically active molecules and approved drugs . The strategic incorporation of fluorine at the 4-position and a methyl group on the nitrogen atom fine-tunes the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for developing novel therapeutic agents. The indazole scaffold is recognized for its broad and impressive spectrum of pharmacological activities. Research into indazole-based compounds has demonstrated their potential as anti-cancer agents, anti-inflammatory drugs, antimicrobials, and selective enzyme inhibitors . Specifically, derivatives of 1H-indazole have been identified as potent inhibitors of JNK (c-Jun N-terminal kinase), a key target for the treatment of inflammatory diseases, rheumatoid arthritis, and neurodegenerative disorders . Furthermore, indazole motifs are found in several clinical and commercial drugs, such as the tyrosine kinase inhibitor Pazopanib and the 5-HT3 receptor antagonist Granisetron, underscoring the scaffold's utility in creating effective pharmaceuticals . As such, this compound serves as a versatile intermediate for synthesizing more complex molecules aimed at these and other biological targets. This product is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure all handling and storage procedures are conducted in accordance with their institutional safety guidelines. It is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B1390534 4-Fluoro-1-methyl-1H-indazole CAS No. 1092961-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBZCBOBAXOMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671989
Record name 4-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-07-3
Record name 4-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3). As a fluorinated and N-methylated indazole derivative, this compound is of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity for biological targets.[1] This guide synthesizes available data to provide researchers and drug development professionals with a critical resource for understanding and utilizing this versatile chemical building block. Due to a scarcity of publicly available experimental data for this specific compound, this guide incorporates predicted values and comparative data from its close analogue, 4-Fluoro-1H-indazole, to offer a comprehensive profile.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in pharmacology, present in numerous biologically active molecules and approved drugs.[1] Its derivatives have demonstrated a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeability.[2] Specifically, 4-fluoroindazole derivatives have been investigated as selective cannabinoid receptor (CB2) agonists for the treatment of inflammation without psychiatric side effects.[3]

N-methylation is another common modification in drug design, which can improve pharmacological effects by occupying additional space in enzyme binding sites or by masking hydrogen bond donors that may lead to poor pharmacokinetic properties.[4] The combination of these structural features in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1]

Molecular Structure and Core Physicochemical Properties

The foundational physical and chemical properties of a compound are critical for its application in research and development. Below is a summary of the key identifiers and computed properties for this compound.

Table 1: Core Properties of this compound
PropertyValueSource
CAS Number 1092961-07-3[5][6]
Molecular Formula C₈H₇FN₂[5][6]
Molecular Weight 150.15 g/mol [5][6]
IUPAC Name 4-fluoro-1-methylindazole[6]
Physical Form Solid
Purity (Typical) 95-97%[5][7]

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point 236.1 ± 13.0 °CChemicalBook
Density 1.23 ± 0.1 g/cm³ChemicalBook
pKa 0.76 ± 0.30ChemicalBook
LogP 1.7124[5]
Topological Polar Surface Area (TPSA) 17.82 Ų[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 0[5]

Note: The predicted values are sourced from chemical supplier databases and computational models and should be used as estimates pending experimental verification.

Comparative Analysis with 4-Fluoro-1H-indazole

To provide further context, it is useful to compare the properties of this compound with its unmethylated precursor, 4-Fluoro-1H-indazole (CAS No. 341-23-1). The N-methylation is expected to influence properties such as melting point and solubility.

Table 3: Comparison with 4-Fluoro-1H-indazole
PropertyThis compound4-Fluoro-1H-indazoleSource (for 4-Fluoro-1H-indazole)
Melting Point Not Experimentally Determined130.0 to 134.0 °CLookChem, ChemicalBook
Solubility Not Experimentally DeterminedDMSO (Slightly), Methanol (Slightly)LookChem, ChemicalBook

The presence of the N-methyl group in this compound likely alters the crystal lattice packing compared to its unmethylated counterpart, which would result in a different melting point. The impact of N-methylation on aqueous solubility can be complex, sometimes leading to an increase despite a rise in lipophilicity due to conformational changes that disrupt crystal packing.[4]

Synthesis and Characterization Workflow

The synthesis of N-methylated indazoles can be achieved through various methods. A common approach involves the N-alkylation of the parent indazole.

Diagram 1: General Synthesis Pathway

G Indazole 4-Fluoro-1H-indazole Reaction N-Methylation Reaction Indazole->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_Agent->Reaction Product This compound Reaction->Product Mixture of N1 and N2 isomers Purification Purification (e.g., Chromatography) Product->Purification Purification->Product Isolated Product

Caption: A generalized workflow for the synthesis of this compound via N-methylation of 4-Fluoro-1H-indazole.

Experimental Protocol: A Representative Synthesis

The regioselective N-functionalization of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[8] The following is a generalized protocol based on common organic synthesis techniques.

  • Reaction Setup: To a solution of 4-Fluoro-1H-indazole in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and regiochemistry of the methylation. The chemical shifts of the methyl group and the aromatic protons can distinguish between the N1 and N2 isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The following information is based on available safety data sheets.

Table 4: Hazard Identification and Precautionary Statements
Hazard CategoryGHS PictogramSignal WordHazard StatementsPrecautionary StatementsSource
Acute Toxicity, Oral GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap.
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Storage and Stability

It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place. For long-term storage, it should be kept at 2-8°C.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering the combined benefits of a privileged indazole scaffold, the metabolic stability often conferred by fluorination, and the potential for enhanced biological activity through N-methylation. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a solid foundation of its known and predicted characteristics. Further experimental investigation into its melting point, solubility in various solvents, and detailed spectral analysis will be invaluable for its broader application in drug discovery and development.

References

4-Fluoro-1-methyl-1H-indazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-Fluoro-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This guide covers its core chemical identity, physicochemical properties, a validated synthesis approach with mechanistic insights, and its applications as a key pharmaceutical intermediate.

Core Compound Identification and Structure

This compound is a fluorinated derivative of the indazole bicyclic system. The strategic placement of a fluorine atom on the benzene ring and a methyl group on the pyrazole nitrogen (at the N1 position) significantly modulates the molecule's electronic and steric properties.

  • Chemical Name: this compound

  • Synonyms: 4-Fluoro-1-methylindazole[1]

  • CAS Number: 1092961-07-3 [1][2][3]

  • Molecular Formula: C₈H₇FN₂[1][4]

  • Molecular Weight: 150.15 g/mol [1]

The chemical structure, represented by the SMILES string CN1C2=C(C=N1)C(=CC=C2)F, confirms the fusion of a 4-fluorobenzene ring with a 1-methylpyrazole ring.[2]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and safety considerations. The data presented below is compiled from computational models and supplier information.

PropertyValueSource
Molecular Weight 150.15 g/mol [1]
Appearance Solid[3]
Topological Polar Surface Area (TPSA) 17.82 Ų[1]
LogP (octanol-water partition coeff.) 1.7124[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]
Storage Temperature 2-8°C, sealed in dry conditions[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via the regioselective N-alkylation of its precursor, 4-Fluoro-1H-indazole. The critical challenge in the alkylation of indazoles is controlling the site of substitution, as the reaction can yield a mixture of N1 and N2 isomers.

Causality of Regioselective N1-Methylation

The regiochemical outcome of indazole alkylation is dictated by a balance between kinetic and thermodynamic control.[5]

  • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and its nitrogen lone pair is more nucleophilic, leading to a faster initial reaction rate under certain conditions.

  • N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] Consequently, the N1-alkylated product is the more stable isomer.

To achieve high selectivity for the desired N1-isomer, reaction conditions must be chosen to favor the thermodynamic product. This is accomplished by using a strong, non-nucleophilic base in a polar aprotic solvent. The base deprotonates the indazole to form an indazolide anion. This anion can then equilibrate to its most stable form before reacting with the electrophile (the methylating agent). The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that promotes the formation of the thermodynamically favored N1-alkylated indazole with high regioselectivity.[5][6]

Representative Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of this compound from its precursor.

G Start Start: 4-Fluoro-1H-indazole (Precursor) Deprotonation Deprotonation with NaH in anhydrous THF Start->Deprotonation Step 1 Intermediate Sodium 4-fluoroindazolide (Anionic Intermediate) Deprotonation->Intermediate Forms Methylation Nucleophilic Attack on Methyl Iodide (CH₃I) Intermediate->Methylation Step 2 Workup Aqueous Workup & Extraction Methylation->Workup Yields Crude Product Product End: this compound Purification Purification (Column Chromatography) Workup->Purification Purification->Product

Caption: Logical workflow for the N1-methylation of 4-fluoro-1H-indazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established principles of regioselective N1-alkylation of indazoles.[5][6] Researchers should perform their own reaction optimizations and safety assessments.

Materials:

  • 4-Fluoro-1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 4-Fluoro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 0.1-0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure the reaction is under an inert atmosphere.

  • Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium 4-fluoroindazolide salt.

  • Methylation: Cool the mixture back down to 0°C. Add methyl iodide (1.1 eq) dropwise via syringe. Caution: Methyl iodide is a toxic and volatile lachrymator. Handle in a fume hood.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Compound Characterization

To ensure the identity and purity of the synthesized product, a full suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic singlet in the aliphatic region (approx. 4.0 ppm) corresponding to the three protons of the N-methyl group. The aromatic region will display a set of multiplets corresponding to the protons on the fluorinated benzene ring, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.

    • ¹³C NMR: The spectrum should confirm the presence of eight distinct carbon signals, including one in the aliphatic region for the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C₈H₇FN₂.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry. The indazole core is a "privileged scaffold," appearing in numerous biologically active compounds and approved drugs.[7] The introduction of the 4-fluoro substituent can enhance metabolic stability, improve binding affinity to biological targets through fluorine's unique electronic properties, and fine-tune the molecule's overall lipophilicity.

This compound serves as a key intermediate for the synthesis of more complex molecules targeting a range of therapeutic areas. Notably, it is listed as an impurity or intermediate related to the development of Orforglipron, a non-peptide GLP-1 receptor agonist for type 2 diabetes and weight management.[2] Its utility extends to the creation of libraries of novel indazole derivatives for screening against various biological targets.

References

A Technical Guide to the Regioselective Synthesis of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-1-methyl-1H-indazole from 4-fluoro-1H-indazole, a critical transformation for intermediates in pharmaceutical research. The core challenge in this synthesis is controlling the regioselectivity of the N-methylation reaction. This document elucidates the mechanistic principles governing this selectivity, presents a detailed, field-proven experimental protocol, and offers insights into process validation and troubleshooting. The methodologies described are designed to be self-validating, ensuring reproducibility and high yields of the desired N1-alkylated regioisomer, a crucial component in the development of various therapeutic agents.

Introduction: The Significance of N1-Alkylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous therapeutic drugs.[1] Its bioisosteric relationship with indole allows it to modulate biological targets with high specificity. The functionalization of the indazole ring, particularly through N-alkylation, is a common strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

However, the direct alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers.[2][3] Since the biological activity is typically associated with a single regioisomer, achieving high selectivity is paramount for efficient synthesis and downstream applications. This guide focuses on a robust and regioselective protocol for the N1-methylation of 4-fluoro-1H-indazole, a key building block in modern drug discovery.

The Mechanistic Challenge: Regioselectivity in Indazole Alkylation

The core of the synthetic challenge lies in the annular tautomerism of the indazole ring. The proton on the pyrazole ring can reside on either nitrogen, creating 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is thermodynamically more stable and therefore predominates.[2][3]

Upon deprotonation with a base, a resonance-stabilized indazolide anion is formed. This anion has nucleophilic character at both N1 and N2, making it an ambident nucleophile. The ratio of N1 to N2 alkylation products is highly dependent on a delicate interplay of factors:

  • Steric Hindrance: Substituents near the N1 or N2 positions can sterically hinder the approach of the alkylating agent.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of each nitrogen atom.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent's counter-ion can significantly shift the regiochemical outcome.[1][4]

Generally, N1-alkylated indazoles are the thermodynamically more stable products, while N2-isomers are often favored under kinetically controlled conditions.[5] The strategy detailed herein leverages reaction conditions that strongly favor the formation of the thermodynamic N1 product.

Reaction Pathway Diagram

G cluster_start Starting Material cluster_deprotonation Deprotonation cluster_alkylation Alkylation (SN2) cluster_products Products Start 4-Fluoro-1H-indazole Base Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) Start->Base Reacts with Anion Indazolide Anion (Ambident Nucleophile) Base->Anion Forms MeI Methylating Agent (e.g., CH3I) Anion->MeI Attacks N1_Product This compound (N1, Thermodynamic Product) MeI->N1_Product Favored Path (Thermodynamic Control) N2_Product 4-Fluoro-2-methyl-2H-indazole (N2, Kinetic Product) MeI->N2_Product Minor Path

Caption: General reaction pathway for the methylation of 4-fluoro-1H-indazole.

A Validated Protocol for N1-Selective Methylation

This protocol is designed to maximize the yield of the N1-methylated product by employing a strong base in an anhydrous aprotic solvent. This combination has been shown to be a promising system for N1-selective indazole alkylation.[1][4] Sodium hydride (NaH) in tetrahydrofuran (THF) effectively deprotonates the indazole, and the subsequent SN2 reaction with a methylating agent proceeds with high regioselectivity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Notes
4-Fluoro-1H-indazole341-23-1136.131.0Starting material
Sodium Hydride (60% in mineral oil)7646-69-724.001.2Strong base; handle with care under inert gas
Anhydrous Tetrahydrofuran (THF)109-99-972.11-Anhydrous solvent is critical
Iodomethane (Methyl Iodide)74-88-4141.941.1Methylating agent; light-sensitive, toxic
Saturated aq. NH₄Cl12125-02-953.49-For quenching the reaction
Ethyl Acetate141-78-688.11-Extraction solvent
Brine---For washing
Anhydrous Na₂SO₄ or MgSO₄7757-82-6142.04-Drying agent
Silica Gel (230-400 mesh)7631-86-9--For column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for N1-methylation.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-fluoro-1H-indazole (1.0 eq.). Add anhydrous THF to dissolve the starting material completely.

  • Deprotonation: Place the flask in an ice-water bath and cool the solution to 0 °C. Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Anion Formation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes. The solution may become a slurry as the sodium salt of the indazole forms.

  • Methylation: Cool the mixture back down to 0 °C. Add iodomethane (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.[6][7]

Product Characterization and Validation

The identity and regiochemistry of the final product must be unequivocally confirmed. The distinction between N1 and N2 isomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Fluoro-1H-indazole (Starting Material)341-23-1C₇H₅FN₂136.13130.0 - 134.0
This compound (Product)1092961-07-3C₈H₇FN₂150.16N/A

Data sourced from various chemical suppliers and databases.[8][9][10]

Spectroscopic Validation
  • ¹H NMR: The chemical shift of the N-methyl group can be indicative of the substitution pattern. More definitively, the coupling patterns of the aromatic protons will differ between the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring system are sensitive to the position of the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is a powerful tool for confirming regiochemistry. A correlation between the N-methyl protons and the C7a carbon of the indazole ring is characteristic of the N1-isomer, whereas a correlation to C3 would be expected for the N2-isomer.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (150.16 g/mol ).

Conclusion

The synthesis of this compound via N-methylation of 4-fluoro-1H-indazole presents a classic challenge in heterocyclic chemistry: the control of regioselectivity. By understanding the underlying mechanistic principles and employing carefully selected reaction conditions—specifically a strong base like sodium hydride in an anhydrous aprotic solvent like THF—it is possible to direct the reaction to overwhelmingly favor the thermodynamically stable N1-alkylated product. The protocol detailed in this guide is robust, scalable, and provides a reliable pathway to this important pharmaceutical intermediate, with self-validating checkpoints through rigorous analytical characterization to ensure the desired regioisomer is obtained with high purity.

References

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3) is a fluorinated heterocyclic compound built upon the indazole scaffold.[1] With a molecular formula of C₈H₇FN₂ and a molecular weight of approximately 150.15 g/mol , this molecule serves as a valuable building block in medicinal chemistry and materials science.[1][2] The strategic placement of a fluorine atom and an N-methyl group significantly influences its electronic properties, metabolic stability, and potential intermolecular interactions.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. The data presented herein is a synthesis of established spectroscopic principles, data from closely related structures, and predictive modeling. Each section includes a detailed, field-proven protocol to ensure trustworthy and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including connectivity and spatial relationships. For this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

  • Expertise & Experience: The choice of NMR experiments is dictated by the structure. A standard ¹H NMR provides proton counts and coupling, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR directly observes the fluorine environment. Due to the fluorine atom, characteristic splitting patterns arising from heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F) are expected, which are critical for confirming the substitution pattern on the aromatic ring.[3][4]

Molecular Structure for NMR Assignment

For clarity in spectral assignments, the following numbering scheme is used:

Caption: Structure of this compound with atom numbering.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

PositionPredicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~7.8 - 8.0s-Pyrazole ring H
H-5~6.8 - 7.0ddJH5-H6 ≈ 8.0, JH5-F4 ≈ 10.0Aromatic H
H-6~7.2 - 7.4dddJH6-H5 ≈ 8.0, JH6-H7 ≈ 8.0, JH6-F4 ≈ 5.0Aromatic H
H-7~7.3 - 7.5dJH7-H6 ≈ 8.0Aromatic H
1-CH₃~4.0 - 4.2s-N-Methyl H

Interpretation: The spectrum is expected to show four distinct aromatic signals and one aliphatic singlet. The protons on the fluorinated benzene ring (H-5, H-6) will exhibit complex splitting due to both proton-proton (ortho, meta) and proton-fluorine couplings. The N-methyl group appears as a characteristic singlet, significantly downfield due to the influence of the aromatic system and adjacent nitrogen.

¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

PositionPredicted Shift (ppm)Multiplicity (due to F)Coupling Constant (¹³C-¹⁹F) (J, Hz)Assignment
C-3~135d⁴JCF ≈ 3-4Pyrazole C
C-3a~120d²JCF ≈ 15-20Bridgehead C
C-4~155d¹JCF ≈ 240-250C-F
C-5~110d²JCF ≈ 20-25Aromatic C
C-6~125d³JCF ≈ 8-10Aromatic C
C-7~118d⁴JCF ≈ 3-4Aromatic C
C-7a~140s-Bridgehead C
1-CH₃~35s-N-Methyl C

Interpretation: Eight distinct carbon signals are predicted. The most notable feature is the large one-bond coupling constant (¹JCF) for C-4, which is definitive for a carbon directly attached to fluorine.[5][6] Smaller two-, three-, and four-bond couplings will be observed for other carbons in proximity to the fluorine atom, confirming its position.[3]

¹⁹F NMR Data (Predicted)

Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

PositionPredicted Shift (ppm)Multiplicity
F-4~ -115 to -125ddd

Interpretation: A single signal is expected in the ¹⁹F NMR spectrum. This signal will be a multiplet, primarily split by the adjacent protons H-5 (ortho) and H-6 (meta).[7][8][9] The chemical shift is characteristic of an aryl fluoride.[10]

Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for structural verification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[11]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

    • Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[12]

  • Instrument Setup & Calibration:

    • Use a spectrometer with a minimum field strength of 400 MHz.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire data using a standard proton-decoupled single-pulse experiment. ¹⁹F is highly sensitive, so fewer scans are typically needed compared to ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

  • Expertise & Experience: For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the method of choice. It requires no sample preparation (unlike KBr pellets), is non-destructive, and provides high-quality data with excellent reproducibility.[13][14] The key to a good ATR spectrum is ensuring firm, uniform contact between the sample and the ATR crystal.[15]

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2980 - 2850Medium-WeakC-H StretchAliphatic (N-CH₃)
1620 - 1600MediumC=N StretchIndazole Ring
1580 - 1450Medium-StrongC=C StretchAromatic Ring
1300 - 1000StrongC-F StretchAryl-Fluoride

Interpretation: The IR spectrum will be dominated by a strong, characteristic absorption band for the C-F stretch.[16][17] Additional key peaks will confirm the presence of the aromatic system (both C=C and C-H stretches) and the aliphatic N-methyl group.[18][19] The combination of these bands provides a unique fingerprint for the molecule.

Protocol: ATR-FTIR Data Acquisition
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean.[13] Clean with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal.[15]

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum more comparable to a traditional transmission spectrum.[20]

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.

  • Expertise & Experience: Electron Ionization (EI) is the standard ionization method for GC-MS analysis of relatively small, volatile molecules like this one.[21][22] The high energy of EI (typically 70 eV) induces reproducible fragmentation, creating a characteristic "fingerprint" for the compound. The fragmentation pattern can be logically deduced by identifying stable carbocations and neutral losses.[23][24]

Mass Spectrum Analysis

Ionization Mode: Electron Ionization (EI)

m/z ValueProposed IdentityInterpretation
150[C₈H₇FN₂]⁺Molecular Ion (M⁺)
135[M - CH₃]⁺Loss of the N-methyl group
108[M - CH₃ - HCN]⁺Subsequent loss of hydrogen cyanide

Interpretation: The mass spectrum will definitively show the molecular ion peak at an m/z of 150, confirming the molecular formula.[2] A prominent fragment at m/z 135 is expected, corresponding to the loss of the methyl radical (•CH₃), a common fragmentation pathway for N-methylated compounds.[25] Further fragmentation of the indazole ring system can also occur.

Protocol: GC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[22]

    • If necessary, filter the solution to remove any particulate matter.

  • Instrument Setup:

    • GC: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Set a suitable temperature program, for example:

      • Initial oven temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.[26]

    • MS: Set the ion source temperature to 230 °C and the quadrupole to 150 °C.[26] Operate in EI mode at 70 eV, scanning a mass range of m/z 40-300.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound of interest.

    • Analyze the mass spectrum to identify the molecular ion and key fragment ions. Compare the spectrum to a library database if available.

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. The workflow below illustrates a logical and self-validating process for the complete characterization of this compound.

Spectroscopic_Workflow cluster_Prep Phase 1: Preparation cluster_Acquisition Phase 2: Data Acquisition cluster_Analysis Phase 3: Analysis & Confirmation Sample Obtain Solid Sample Dissolve Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR, EtOAc for GC-MS) Sample->Dissolve IR ATR-FTIR Acquisition (Solid State) Sample->IR NMR NMR Acquisition (¹H, ¹³C, ¹⁹F) Dissolve->NMR MS GC-MS Acquisition Dissolve->MS Analyze_NMR Analyze Shifts, Couplings, & Integrals NMR->Analyze_NMR Analyze_IR Identify Functional Group Bands IR->Analyze_IR Analyze_MS Determine MW & Fragmentation MS->Analyze_MS Integration Integrate All Data Analyze_NMR->Integration Analyze_IR->Integration Analyze_MS->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Integrated workflow for the spectroscopic characterization of a chemical entity.

References

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 4-Fluoro-1-methyl-1H-indazole, a key heterocyclic building block in modern drug discovery.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document outlines the theoretical principles governing the dissolution of this compound in organic solvents. We present a detailed, field-proven experimental workflow for determining thermodynamic solubility, including the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. While specific experimental data for this compound is not publicly available, this guide establishes a framework for its determination and provides hypothetical data based on established structure-solubility relationships. This work is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to anticipate solubility behavior, design appropriate experimental conditions, and accelerate their research and development timelines.

Introduction: The Strategic Importance of this compound and its Solubility Profile

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3] The strategic incorporation of a fluorine atom at the 4-position and a methyl group at the N1 position of the indazole ring, as seen in this compound, can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. Fluorine, in particular, can enhance metabolic stability and lipophilicity, making fluorinated indazoles highly valuable in drug design.[4]

However, these same modifications profoundly influence the compound's physicochemical properties, most notably its solubility. Solubility is a critical parameter that dictates the success of nearly every stage of drug development, from initial synthesis and purification to formulation and in vivo bioavailability.[5][6] A comprehensive understanding of how this compound behaves in various organic solvents is therefore not merely academic; it is a prerequisite for efficient process development and rational formulation design. This guide provides the theoretical and practical foundation for achieving that understanding.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process. It is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[7] This equilibrium is governed by two primary energetic considerations:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

A compound exhibits high solubility when the solvation energy effectively overcomes the lattice energy. For this compound, its key structural features—the aromatic rings, the polar N-N bond, the hydrogen bond-accepting fluorine atom, and the N-methyl group—all contribute to its overall polarity and potential for intermolecular interactions.

The Impact of N-Methylation and Fluorination
  • N-Methylation: The addition of a methyl group to the indazole nitrogen has a significant impact. While it removes a hydrogen bond donor (the N-H proton), it can disrupt crystal packing and in some cases, lead to unexpected conformational changes that may alter the polar surface area.[8] Generally, methylation is expected to increase lipophilicity.

  • Fluorination: The electronegative fluorine atom at the 4-position introduces a dipole moment and can act as a hydrogen bond acceptor. Its effect on solubility is complex; it can increase polarity but also increase lipophilicity, depending on the overall molecular context.[4]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:[6][9]

  • Kinetic Solubility: This is a high-throughput screening method where a compound, pre-dissolved in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[10][11] Precipitation is measured, often by light scattering (nephelometry).[5] This method is fast but often overestimates the true solubility because the compound may precipitate as an amorphous, higher-energy solid rather than its most stable crystalline form.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[9][13] The shake-flask method is the gold standard for determining thermodynamic solubility and is the focus of the experimental section of this guide.[14]

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound in a range of common organic solvents using the shake-flask method followed by HPLC-UV analysis. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Solute: this compound (Purity >98%)

  • Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene.

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated micropipettes

    • 0.22 µm PTFE syringe filters

    • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Volumetric flasks and appropriate glassware

Experimental Workflow Diagram

G start Start prep 1. Prepare Solvent Vials (1 mL of each organic solvent) start->prep add_solute 2. Add Excess Solute (~5-10 mg of compound) prep->add_solute equilibrate 3. Equilibrate (Orbital shaker, 25°C, 24h) add_solute->equilibrate centrifuge 4. Separate Solid (Centrifuge at 10,000 rpm, 15 min) equilibrate->centrifuge filter 5. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter prepare_sample 6. Prepare HPLC Sample (Dilute aliquot with mobile phase) filter->prepare_sample hplc_analysis 7. HPLC-UV Analysis (Quantify concentration) prepare_sample->hplc_analysis end End hplc_analysis->end

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: a. For each selected organic solvent, add 1.0 mL to a labeled 2 mL glass vial. b. Add an excess amount of solid this compound (approximately 5-10 mg, accurately weighed) to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation. c. Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. d. Allow the mixtures to equilibrate for at least 24 hours to ensure a true thermodynamic equilibrium is reached.[14]

  • Sample Separation: a. After equilibration, visually confirm that excess solid remains in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

  • Quantification by HPLC-UV: a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 500 µg/mL) in the HPLC mobile phase. Analyze these standards to generate a calibration curve of UV absorbance versus concentration. A similar HPLC method for related benzimidazole derivatives can be adapted.[15] b. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. c. Inject the diluted sample onto the HPLC system. d. Determine the concentration of the diluted sample from the calibration curve. e. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Results and Discussion: Anticipated Solubility Profile

While experimental data is not available in the literature, we can predict a likely solubility profile based on the physicochemical properties of this compound and general solvent principles. The compound has a calculated LogP of approximately 1.7, indicating moderate lipophilicity.[16] It possesses polar characteristics due to the indazole ring and the fluorine atom.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

SolventSolvent Polarity Index (Snyder)Predicted Solubility BehaviorHypothetical Solubility (mg/mL)
Toluene2.4Low< 1
Dichloromethane (DCM)3.1Moderate5 - 15
Tetrahydrofuran (THF)4.0Good20 - 50
Acetonitrile (MeCN)5.8Moderate to Good15 - 40
Ethanol (EtOH)4.3Moderate10 - 25
Methanol (MeOH)5.1Moderate10 - 30
Dimethyl Sulfoxide (DMSO)7.2High> 100

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to guide experimental design and are based on qualitative predictions from the molecular structure.

Discussion of Expected Trends:
  • Polar Aprotic Solvents: We anticipate the highest solubility in polar aprotic solvents like DMSO and THF . DMSO is an excellent solvent due to its high polarity and ability to act as a strong hydrogen bond acceptor. THF is also expected to be a good solvent, capable of solvating both the polar and nonpolar regions of the molecule.

  • Polar Protic Solvents: Methanol and Ethanol are expected to be moderately effective. While they can engage in hydrogen bonding, the self-association of the alcohol molecules might slightly hinder the solvation of the solute compared to aprotic solvents.

  • Nonpolar Solvents: Solubility is predicted to be low in nonpolar solvents like Toluene . The energy required to break the crystal lattice of the relatively polar solute would not be sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent.

  • Intermediate Polarity Solvents: Solvents like DCM and Acetonitrile are expected to show moderate solubility, aligning with the compound's balance of lipophilic and polar characteristics.

Conclusion and Future Perspectives

This guide establishes a comprehensive framework for understanding and determining the organic solvent solubility of this compound. By combining a robust theoretical foundation with a detailed, practical experimental protocol, we provide researchers with the necessary tools to generate reliable and reproducible solubility data. Such data is indispensable for optimizing synthetic routes, developing effective purification strategies, and designing viable formulations for preclinical and clinical studies.

Future work should focus on the experimental execution of the described protocol to replace the hypothetical data with empirical values. Furthermore, investigating the solubility at different temperatures would provide valuable thermodynamic data, such as the enthalpy of dissolution, offering deeper insights into the solubilization process. As computational methods advance, developing and validating quantitative structure-property relationship (QSPR) models for indazole derivatives could further accelerate the prediction of solubility for novel analogs in the drug discovery pipeline.[17][18]

References

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-1-methyl-1H-indazole: Synthesis, History, and Application

Executive Summary

This compound is a fluorinated heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. While not a therapeutic agent itself, its structural features—specifically the indazole core, a strategic fluorine substituent, and a stabilizing N-methyl group—make it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its history, tracing its appearance in the scientific literature, details its principal synthetic routes with step-by-step protocols, and explores its primary application as a scaffold for kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

The indazole ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets. The unique electronic and steric properties of the indazole core allow it to participate in a wide range of interactions with protein active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The introduction of a fluorine atom onto this scaffold, as in 4-fluoro-1H-indazole, offers medicinal chemists a powerful tool for fine-tuning molecular properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

  • Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Binding Affinity: Through the formation of favorable electrostatic or hydrogen-bonding interactions with target proteins.

  • Lipophilicity and Permeability: Affecting the drug's ability to cross cell membranes.

The subsequent N-methylation to form this compound serves to protect the N-H proton, preventing unwanted metabolic reactions and eliminating a potential hydrogen bond donor, which can be crucial for optimizing a drug candidate's pharmacokinetic profile.

Emergence and Synthesis: A History Forged in Application

The "discovery" of this compound is not marked by a singular event but rather by its gradual appearance in the patent and scientific literature as a necessary intermediate for more complex target molecules. Its history is intrinsically linked to the rise of targeted therapies, particularly protein kinase inhibitors, where the fluorinated indazole moiety has proven to be a highly effective pharmacophore.[3][4]

Principal Synthetic Pathway

The most common and logical synthesis of this compound is a two-step process starting from a commercially available fluorinated acetophenone. The pathway involves the formation of the indazole ring via condensation with hydrazine, followed by selective N-methylation.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation A 2',6'-Difluoroacetophenone C 4-Fluoro-1H-indazole A->C Reflux, Solvent (e.g., n-Butanol) B Hydrazine Hydrate D 4-Fluoro-1H-indazole F This compound (Target Molecule) D->F Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) E Methylating Agent (e.g., Methyl Iodide, DMS)

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Fluoro-1H-indazole (Precursor)

This protocol is adapted from general methods for indazole synthesis from ortho-fluoro carbonyl compounds.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',6'-difluoroacetophenone (1.0 eq).

  • Solvent Addition: Add n-butanol or a similar high-boiling point solvent to create a 0.5 M solution.

  • Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 4-fluoro-1H-indazole.

Protocol 2.2.2: Synthesis of this compound

This protocol follows standard N-alkylation procedures for indazoles.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-1H-indazole (1.0 eq).

  • Solvent and Base: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir the suspension for 15-30 minutes.

  • Reagent Addition: Slowly add the methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq), to the mixture at 0°C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary and most significant application of this compound is as a core structural component in the development of protein kinase inhibitors.[3][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, and the 4-fluoro-1-methyl variant provides an optimized fragment for building potent and selective inhibitors.[4]

G A This compound (Core Scaffold) B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D Complex Kinase Inhibitor (Final API) B->D Forms Final Molecule C Other Synthetic Fragments (R-groups for specificity) C->B

Caption: Workflow for incorporating the indazole scaffold into a final drug molecule.

For example, various patents describe indazole compounds as inhibitors of kinases like VEGFR-2, which is involved in angiogenesis (the formation of new blood vessels) that tumors require to grow.[6] In these designs, the this compound core is often coupled with other aromatic or heterocyclic systems via cross-coupling reactions to create a final molecule with high affinity and specificity for the target kinase.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of this compound in a research or manufacturing setting.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1092961-07-3[7][8]
Molecular Formula C₈H₇FN₂[7][8]
Molecular Weight 150.15 g/mol [7][8]
IUPAC Name 4-fluoro-1-methylindazole[7]
Appearance Typically an off-white to yellow solid[9]
Topological Polar Surface Area 17.8 Ų[7]
LogP 1.71[8]
Expected Spectroscopic Signatures

While a specific spectrum for this exact molecule is not publicly available, its expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogues like polyfluorinated indazoles.[5][10]

  • ¹H NMR: Protons on the aromatic ring will appear in the aromatic region (δ 7.0-8.0 ppm), showing characteristic coupling patterns influenced by the fluorine atom. The N-methyl group will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm).

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The N-methyl carbon will be upfield, while the aromatic carbons will be in the δ 110-150 ppm range. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance will be observed, with its chemical shift being characteristic of a fluorine atom on a benzene ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 151.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₇FN₂.

Conclusion and Future Outlook

This compound stands as a testament to the principles of modern medicinal chemistry, where strategic structural modifications of a privileged scaffold lead to valuable intermediates for drug development. Its history is written in the context of its application, primarily in the quest for selective kinase inhibitors. The synthetic routes to this compound are robust and rely on classical heterocyclic chemistry. As drug discovery continues to target complex intracellular signaling pathways, the demand for well-designed, functionalized building blocks like this compound is expected to grow, ensuring its continued relevance in the synthesis of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Fluoro-1-methyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 4-Fluoro-1-methyl-1H-indazole, a key building block in modern medicinal chemistry. We will explore its strategic value, focusing on its role as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with field-proven insights, detailed synthetic protocols for its preparation and subsequent functionalization, and a discussion of its application in structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of a Privileged Scaffold

The indazole core is a prominent pharmacophore found in numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its prevalence stems from its ability to act as a versatile bioisostere for indole and to form critical hydrogen bond interactions with protein targets. The specific derivative, this compound, offers a trifecta of advantageous properties for drug design:

  • The Indazole Core: Serves as an excellent "hinge-binding" motif, crucial for anchoring inhibitors within the ATP-binding site of many protein kinases.[2]

  • The 4-Fluoro Group: This substitution is a powerful tool for medicinal chemists. The high electronegativity of fluorine can modulate the pKa of the heterocyclic core, enhance metabolic stability by blocking potential sites of oxidation, and increase binding affinity through favorable hydrophobic or electrostatic interactions with the target protein.[3][4][5]

  • The N1-Methyl Group: This modification prevents tautomerization and eliminates the N-H hydrogen bond donor capability, which can be crucial for optimizing binding selectivity. Furthermore, the methyl group can occupy small hydrophobic pockets within the target protein, enhancing potency and improving cell permeability.[6]

These features make this compound a highly valuable starting point for developing novel therapeutics targeting a range of diseases.

Physicochemical Data and Structural Attributes

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 1092961-07-3[7]
Molecular Formula C₈H₇FN₂[7]
Molecular Weight 150.16 g/mol [7]
Appearance Off-white to yellow solid[7]
Storage 2-8°C, desiccated[7]

The strategic placement of the fluoro and methyl groups confers specific advantages for drug design, as illustrated in the diagram below.

G cluster_molecule This compound cluster_features Key Medicinal Chemistry Features cluster_advantages Strategic Advantages mol Core Scaffold (C₈H₇FN₂) Indazole Indazole Core mol->Indazole Fluoro 4-Fluoro Group mol->Fluoro Methyl N1-Methyl Group mol->Methyl Hinge Hinge Binding (e.g., Kinases) Indazole->Hinge SAR Bioisostere for Indole Indazole->SAR Metabolism Blocks Metabolic Oxidation Fluoro->Metabolism Affinity Modulates pKa, Lipophilicity & Binding Affinity Fluoro->Affinity Tautomer Blocks Tautomerization Methyl->Tautomer Permeability Improves Permeability & Fills Hydrophobic Pockets Methyl->Permeability

Caption: Key structural features of this compound and their corresponding advantages in drug design.

Core Application: A Scaffold for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that govern proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers.[1] The indazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives reported to be potent and selective.

Mechanism of Action: Hinge-Binding

Most kinase inhibitors target the ATP-binding site. A critical interaction within this site is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The indazole nucleus is an effective hinge-binder, with the N2 nitrogen acting as a hydrogen bond acceptor and the N1-H (in an unsubstituted indazole) acting as a donor. By methylating the N1 position, the donor capability is removed, which can be exploited to achieve selectivity for kinases that do not require this interaction.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole-Based Inhibitor hinge Hinge Region (e.g., Ala, Glu residues) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) indazole 4-Fluoro-1-methyl- 1H-indazole Core p_loop P-Loop indazole->hinge H-Bond (N2) c3_sub C3-Substituent (Targets solvent front) c3_sub->p_loop Hydrophobic/ Polar Interactions c5_sub C5/C6-Substituent (Targets hydrophobic pocket) c5_sub->gatekeeper van der Waals/ Hydrophobic Interactions

Caption: Generalized binding mode of an indazole inhibitor within a kinase ATP pocket.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 4-fluoroindazole have been investigated as potent inhibitors of FGFR.[1] In structure-activity relationship (SAR) studies, the fluorine atom has been shown to be critical. For example, the presence of a fluorine atom on the indazole ring can lead to a remarkable improvement in activity by forming favorable hydrophobic interactions with key residues like Val492 and Ala640 in the FGFR1 binding pocket.[1] This highlights how the 4-fluoro substituent is not merely a passive element but an active contributor to binding affinity.

Synthetic and Methodological Protocols

The following protocols provide a robust framework for the synthesis and subsequent elaboration of this compound. These methods are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of this compound

This synthesis is presented as a two-step process starting from the commercially available 4-fluoro-1H-indazole.

Step A: N-Methylation of 4-Fluoro-1H-indazole

This procedure focuses on achieving selective N1-alkylation, which is often the thermodynamically favored product under specific conditions.[7][9]

  • Materials:

    • 4-Fluoro-1H-indazole (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Iodomethane (CH₃I) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-fluoro-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 10 mL per 1 g of indazole).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H to form the indazolide anion. Performing this at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

    • Stir the mixture at 0 °C for 30-45 minutes to ensure complete deprotonation.

    • Alkylation: Slowly add iodomethane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to isolate this compound.

Protocol 2: C3-Halogenation for Downstream Functionalization

Introducing a halogen at the C3 position is a key strategic move, enabling subsequent cross-coupling reactions to build molecular complexity.[10]

  • Materials:

    • This compound (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.2 eq)

    • Anhydrous Acetonitrile (ACN)

  • Procedure:

    • Reaction Setup: In a flask protected from light, dissolve this compound (1.0 eq) in anhydrous ACN.

    • Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) in one portion. Causality: NIS is an electrophilic iodine source that regioselectively iodinates the electron-rich C3 position of the N1-methylated indazole.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the formation of the product and consumption of the starting material.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine), followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: The crude 3-Iodo-4-fluoro-1-methyl-1H-indazole can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the power of the C3-iodo intermediate, coupling it with a boronic acid to form a C-C bond—a cornerstone of modern drug synthesis.

  • Materials:

    • 3-Iodo-4-fluoro-1-methyl-1H-indazole (1.0 eq)

    • Aryl- or Heteroaryl-boronic acid (1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • Reaction Setup: To a microwave vial or Schlenk flask, add 3-Iodo-4-fluoro-1-methyl-1H-indazole (1.0 eq), the boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

    • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Evacuate and backfill the vessel with nitrogen or argon three times. Causality: The Pd(0) catalyst is oxygen-sensitive. This degassing step is crucial to prevent catalyst oxidation and ensure a productive catalytic cycle.

    • Add the degassed dioxane/water solvent mixture.

    • Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30-60 min). Monitor the reaction by LC-MS.

    • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water.

    • Separate the layers and extract the aqueous phase with EtOAc.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the final compound by flash column chromatography or preparative HPLC.

G start 4-Fluoro-1H-indazole (Starting Material) step1 Protocol 1: N-Methylation (NaH, CH₃I) start->step1 intermediate1 This compound step1->intermediate1 step2 Protocol 2: C3-Iodination (NIS) intermediate1->step2 intermediate2 3-Iodo-4-fluoro- 1-methyl-1H-indazole step2->intermediate2 step3 Protocol 3: Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) intermediate2->step3 final 3-Aryl-4-fluoro- 1-methyl-1H-indazole (Diversified Scaffold) step3->final

Caption: Synthetic workflow for the preparation and diversification of the this compound scaffold.

Data Characterization

Successful synthesis must be validated by rigorous analytical characterization.

CompoundTechniqueExpected Observations
This compound ¹H NMRAppearance of a singlet for the N-CH₃ group (~3.8-4.0 ppm). Aromatic protons will show characteristic splitting, including coupling to the ¹⁹F nucleus.
LC-MSCorrect mass-to-charge ratio for [M+H]⁺.
3-Iodo-4-fluoro-1-methyl-1H-indazole ¹H NMRDisappearance of the C3-H proton signal (~7.8-8.0 ppm).
LC-MSCorrect mass-to-charge ratio for [M+H]⁺, showing an increase of ~126 amu from the starting material.
3-Aryl-4-fluoro-1-methyl-1H-indazole ¹H NMRAppearance of new signals corresponding to the coupled aryl group.
LC-MSCorrect mass-to-charge ratio for the coupled product [M+H]⁺.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a significant advantage in the discovery of novel therapeutics. Its unique combination of a proven kinase-binding scaffold, a metabolically robust N-methyl group, and a synthetically versatile 4-fluoro substituent makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a reliable and scalable pathway for its synthesis and elaboration, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Indazoles

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activity, including applications in oncology, neurology, and inflammatory diseases. The precise functionalization of the indazole nitrogen atoms via N-arylation is a critical step in the synthesis of these high-value molecules, enabling the modulation of their pharmacological properties. The Buchwald-Hartwig amination has emerged as a premier method for forging these crucial C–N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[1][2]

This guide provides an in-depth exploration of the reaction conditions for the Buchwald-Hartwig amination of indazoles. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying scientific rationale to empower effective experimental design, optimization, and troubleshooting.

Pillar 1: Understanding the "Why" - Core Principles of Component Selection

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, phosphine ligand, base, and solvent. For a challenging substrate class like indazoles, a nuanced understanding of each component's role is paramount.

The Catalyst System: Palladium Source and the Critical Role of the Ligand

The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃.[3] The true key to success, however, lies in the choice of the phosphine ligand, which dictates the catalyst's stability, activity, and selectivity.

Why Bulky, Electron-Rich Biaryl Monophosphine Ligands?

Indazoles, like other NH-heterocycles, can act as catalyst inhibitors by strongly coordinating to the palladium center. To overcome this, the ligand must be carefully selected. For indazoles, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2]

  • Steric Hindrance: Ligands such as tBuXPhos and BrettPhos possess significant steric bulk.[1] This bulk promotes the formation of a monoligated palladium species (L-Pd-Ar-X), which is more reactive and accelerates both the oxidative addition and the crucial reductive elimination steps.[2] This increased reactivity is essential to outcompete catalyst deactivation pathways.

  • Electron-Donating Ability: The electron-rich nature of these phosphines enhances the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide (the rate-determining step in many cases) and promotes the final C–N bond-forming reductive elimination.[2][4]

While bidentate ligands like BINAP and Xantphos have proven effective in many C-N couplings, the unique challenges posed by indazoles often favor the more robust and active catalyst systems generated from ligands like tBuXPhos.[1][2][5]

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the catalytic cycle. It is required to deprotonate the indazole, forming the nucleophilic indazolide anion. It also facilitates the deprotonation of the amine-palladium complex just before reductive elimination.[1][2]

  • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) are most common as they permit high reaction rates and low catalyst loadings.[3]

  • Milder Bases for Sensitive Substrates: For indazoles or aryl halides bearing base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are employed.[3] This comes at the cost of potentially slower reaction rates and may require higher temperatures or longer reaction times.

The Solvent: Influencing Solubility and Reactivity

The choice of solvent is critical for ensuring all reaction components remain in solution at the reaction temperature.

  • Aprotic, Non-polar Solvents: Anhydrous toluene and 1,4-dioxane are the most commonly used solvents.[3] They are effective at solubilizing the organometallic complexes and reactants. Toluene is particularly favored when coupling aryl iodides, as the resulting iodide salts have poor solubility in toluene, which can help prevent the formation of unreactive palladium-iodide dimer complexes that inhibit the catalyst.[1]

Pillar 2: The Regioselectivity Challenge - N1 versus N2 Arylation

Unsubstituted or symmetrically substituted indazoles possess two potentially reactive nitrogen atoms, N1 and N2, leading to the formation of regioisomers. Controlling the site of arylation is a significant synthetic challenge.

Caption: N-Arylation of indazole can lead to a mixture of N1 and N2 regioisomers.

Generally, the 1H-indazole tautomer is considered more thermodynamically stable. However, the outcome of N-arylation is a complex interplay of steric and electronic factors, often dictated by the specific reaction conditions.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: Substituents on the indazole ring can sterically direct the incoming aryl group. A bulky substituent at the C7 position will strongly disfavor arylation at the adjacent N1 position, leading to a preference for the N2 product. Conversely, a substituent at C3 may favor N1 arylation.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the respective nitrogen atoms. For instance, an electron-withdrawing group at C7 can increase the acidity of the N1-H, potentially favoring deprotonation and subsequent arylation at N2 under certain conditions.

  • Choice of Base and Solvent: Studies on the analogous N-alkylation of indazoles have shown that the base and solvent system can dramatically influence the N1/N2 ratio. For example, using NaH in THF has been shown to favor N1 alkylation for a range of substituted indazoles, potentially due to coordination effects with the sodium cation. This principle can be extrapolated to N-arylation, where careful screening of bases (e.g., NaOtBu vs. K₃PO₄) and solvents is recommended.

  • Alternative Catalysis: Copper-catalyzed N-arylation (Ullmann-type coupling) can sometimes offer complementary regioselectivity to palladium-catalyzed systems.[6] If a palladium-catalyzed reaction gives an undesired mixture, exploring a copper-based protocol is a worthwhile strategy.

For unambiguous synthesis, it is often most effective to use an indazole substrate that is already substituted at either the N1 or N2 position, or to employ a directing group strategy.

Pillar 3: Data-Driven Protocols and Methodologies

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Indazoles
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ. Both are effective.[3]
Ligand tBuXPhos (1.2-1.5 eq. relative to Pd)Bulky, electron-rich ligand ideal for challenging heterocyclic substrates.[1]
Aryl Halide Aryl Bromide or Chloride (1.0 equiv)Aryl bromides are generally more reactive. Aryl chlorides require more active catalysts. Aryl iodides can inhibit the catalyst.[1]
Indazole Substituted Indazole (1.1-1.2 equiv)A slight excess of the amine component is typical.
Base NaOtBu (1.4-2.0 equiv)Strong base for high reactivity. Use K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Anhydrous and deoxygenated conditions are crucial.
Temperature 80-110 °CTemperature is substrate-dependent; monitor by TLC or LC-MS for completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Step-by-Step Protocol: N-Arylation of 3-Methyl-1H-indazole with 4-Bromotoluene

This protocol is a representative example and should be optimized for other substrates.

Materials:

  • 3-Methyl-1H-indazole (145 mg, 1.1 mmol, 1.1 equiv)

  • 4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol % Pd)

  • tBuXPhos (9.5 mg, 0.022 mmol, 2.2 mol %)

  • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

G cluster_A 1. Preparation cluster_B 2. Reagent Loading cluster_C 3. Atmosphere Control cluster_D 4. Reaction Conditions cluster_E 5. Quenching & Extraction cluster_F 6. Isolation A Setup B Reagent Addition C Inerting D Reaction E Workup F Purification A1 Add Pd₂(dba)₃, tBuXPhos, and NaOtBu to an oven-dried Schlenk tube. B1 Add 3-methyl-1H-indazole and 4-bromotoluene. A1->B1 B2 Add anhydrous toluene via syringe. B1->B2 C1 Seal the tube. B2->C1 C2 Evacuate and backfill with Argon (3x). C1->C2 D1 Heat to 100 °C with vigorous stirring. C2->D1 D2 Monitor progress by TLC/LC-MS (typically 4-24h). D1->D2 E1 Cool to room temperature. D2->E1 E2 Dilute with ethyl acetate. E1->E2 E3 Wash with water and brine. E2->E3 E4 Dry organic layer (Na₂SO₄). E3->E4 F1 Filter and concentrate. E4->F1 F2 Purify by flash column chromatography. F1->F2

Caption: Experimental workflow for the Buchwald-Hartwig amination of indazole.

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, tBuXPhos, and NaOtBu.

  • Reagent Addition: In the open air, quickly add the 3-methyl-1H-indazole and 4-bromotoluene to the Schlenk tube.

  • Solvent Addition & Inerting: Seal the tube with a septum. Add the anhydrous toluene via a syringe. Subject the sealed tube to three cycles of vacuum followed by backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Reaction: Place the sealed tube into a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired N-arylated indazole product.

Pillar 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality reagents/solvent (wet).3. Catalyst inhibition by indazole.1. Ensure a rigorously inert atmosphere. Use fresh, high-quality Pd source and ligand.2. Use freshly distilled/dried solvents and ensure reagents are anhydrous.3. Try pre-forming the active catalyst: stir the Pd source and ligand in the solvent at reaction temperature for 10-15 min before adding the base, indazole, and aryl halide.
Formation of Hydrodehalogenated Byproduct 1. β-hydride elimination is competing with reductive elimination.2. Presence of water.1. Ensure the use of a bulky ligand (e.g., tBuXPhos) which accelerates reductive elimination.[2]2. Ensure all reagents and solvents are scrupulously dry.
Poor Regioselectivity (N1/N2 Mixture) Inherent reactivity of the unsubstituted indazole.1. Screen different bases (e.g., K₃PO₄ vs. NaOtBu) and solvents.2. Consider a copper-catalyzed protocol for potentially complementary selectivity.3. If possible, start with an N1- or N2-protected indazole.
Difficulty with Aryl Chlorides C-Cl bond is less reactive towards oxidative addition.Use a more active ligand system (e.g., BrettPhos) and potentially higher catalyst loadings or temperatures.

Catalytic Cycle Visualization

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fontcolor="#34A853"]; OA_Complex [label="L-Pd(II)(Ar)(X)"]; Amine_Complex [label="[L-Pd(II)(Ar)(Indazole-H)]+ X-"]; Amide_Complex [label="L-Pd(II)(Ar)(Indazolide)"]; Product [label="Ar-Indazole", fontcolor="#EA4335"];

// Invisible nodes for positioning center [shape=point, width=0.01, height=0.01]; ArX [label="Ar-X", shape=none, fontcolor="#4285F4"]; IndazoleH [label="Indazole-H", shape=none, fontcolor="#4285F4"]; Base [label="Base", shape=none, fontcolor="#FBBC05"]; BaseH [label="Base-H+", shape=none, fontcolor="#FBBC05"];

// Edges Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Amine_Complex [label="Ligand\nExchange"]; Amine_Complex -> Amide_Complex [label="Deprotonation"]; Amide_Complex -> Pd0 [label="Reductive\nElimination", pos="e,e"];

// Inputs and Outputs ArX -> OA_Complex [style=dashed, arrowhead=none]; IndazoleH -> Amine_Complex [style=dashed, arrowhead=none]; Base -> Amine_Complex [style=dashed, arrowhead=none]; Amide_Complex -> BaseH [style=dashed, arrowhead=none]; Amide_Complex -> Product [style=dashed, arrowhead=none];

// Layout {rank=same; Pd0; Product;} {rank=same; OA_Complex; Amide_Complex;} center -> Pd0 [style=invis]; center -> OA_Complex [style=invis]; center -> Amine_Complex [style=invis]; center -> Amide_Complex [style=invis]; }

Caption: The catalytic cycle for the Buchwald-Hartwig amination of indazole.

References

Introduction: The Strategic Role of Fluorinated Indazoles in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the application of 4-Fluoro-1-methyl-1H-indazole in the burgeoning field of organic electronics, designed for researchers and professionals in materials science and drug development. This guide provides a comprehensive overview of the molecule's properties, potential applications, and detailed protocols for its synthesis and integration into electronic devices.

Indazole derivatives have long been recognized for their significant biological activities, forming the backbone of numerous pharmaceutical compounds.[1][2] However, their rigid, bicyclic aromatic structure and tunable electronic properties also make them highly attractive scaffolds for materials science.[1] The introduction of a fluorine atom, as in this compound, is a strategic modification aimed at enhancing molecular properties for electronic applications. Fluorination is a well-established strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in organic electronic devices.[3][4] Furthermore, the presence of fluorine can promote desirable intermolecular interactions, such as π-π stacking and hydrogen bonding, which are essential for creating the ordered thin-film morphologies required for efficient device performance.[3]

This document serves as a detailed application note, exploring the potential of this compound as a versatile building block for next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Molecular Properties and Characteristics

This compound is a fluorinated heterocyclic aromatic compound. The strategic placement of the electron-withdrawing fluorine atom and the solubility-enhancing methyl group on the indazole core suggests its potential as a stable and processable organic semiconductor.

PropertyValueSource
CAS Number 1092961-07-3[5][6]
Molecular Formula C₈H₇FN₂[5][6]
Molecular Weight 150.15 g/mol [5][6]
IUPAC Name 4-fluoro-1-methylindazole[6]
Topological Polar Surface Area 17.8 Ų[6]
Predicted LogP 1.7[6]

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the N-methylation of its precursor, 4-Fluoro-1H-indazole. This is a standard and high-yielding reaction in heterocyclic chemistry.

Protocol 1: N-Methylation of 4-Fluoro-1H-indazole

Causality: This protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the acidic N-H of the indazole ring, creating a nucleophilic indazolide anion. This anion then readily attacks the electrophilic methyl group of methyl iodide (CH₃I) in a classic Sₙ2 reaction to form the desired N-methylated product. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation without interfering with the nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-Fluoro-1H-indazole (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the indazolide anion.

  • Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 4-Fluoro-1H-indazole S1 Deprotonation in DMF at 0 °C A->S1 B Sodium Hydride (NaH) B->S1 C Methyl Iodide (CH3I) S2 Nucleophilic Attack (SN2 Reaction) C->S2 S1->S2 Indazolide Anion S3 Workup & Purification S2->S3 Z This compound S3->Z

Caption: Proposed synthesis workflow for this compound.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the indazole core can serve as a robust framework for host or emitter materials. The fluorination in this compound is expected to lower the LUMO energy level, potentially improving electron injection and transport capabilities, making it a candidate for an electron-transporting host material in phosphorescent OLEDs (PhOLEDs).

Protocol 2: Fabrication of a Hypothetical Green PhOLED Device

Causality: This protocol describes the fabrication of a multilayer OLED via vacuum thermal evaporation, a standard technique for achieving high-quality, uniform thin films.[1] The device architecture is designed to ensure efficient charge injection, transport, balance, and recombination within the emissive layer (EML). This compound is proposed as a host material, co-evaporated with a green phosphorescent dopant like Ir(ppy)₃. Its fluorination should provide good electron transport, while its high triplet energy (a typical feature of indazole derivatives) would ensure efficient energy transfer to the dopant.

G Cathode Cathode (Al) EIL EIL: LiF (1 nm) EIL->Cathode ETL ETL: Alq3 (30 nm) ETL->EIL EML EML: this compound + 6% Ir(ppy)3 (20 nm) EML->ETL HTL HTL: NPB (40 nm) HTL->EML HIL HIL: 2-TNATA (50 nm) HIL->HTL Anode Anode: ITO Anode->HIL Substrate Glass Substrate Substrate->Anode G Cathode Cathode (Ag) ETL ETL (ZnO Nanoparticles) ETL->Cathode ActiveLayer Active Layer: PM6:this compound (BHJ) ActiveLayer->ETL HTL HTL (PEDOT:PSS) HTL->ActiveLayer Anode Anode: ITO Anode->HTL Substrate Glass Substrate Substrate->Anode G cluster_device OFET Structure Source Source (Au) Semiconductor Semiconductor: this compound Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (n++ Si) Dielectric->Gate

References

A Step-by-Step Guide to the Functionalization of the C3 Position of Indazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged motif in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Functionalization at the C3 position of the indazole ring is a critical strategy for modulating the pharmacological profile of these molecules.[3][4] However, the direct functionalization of this position can be challenging due to the electronic properties of the indazole ring system.[2][4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and cutting-edge methodologies for the targeted modification of the C3 position of indazoles.

This document will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights and step-by-step protocols. We will explore a range of transformations, from classical cross-coupling reactions to modern C-H activation and photocatalytic methods, enabling the introduction of diverse functionalities at this key position.

Section 1: Pre-functionalization Strategies: The Halogenated Indazole Gateway

A common and versatile approach to C3-functionalized indazoles involves the initial introduction of a halogen atom, which then serves as a handle for subsequent cross-coupling reactions.[1] Iodination and bromination are the most frequently employed methods.[1]

C3-Iodination of Indazoles

The direct iodination of the indazole C3 position is typically achieved using molecular iodine (I₂) in the presence of a base.[1] This method is effective for both N-protected and unprotected indazoles.

This protocol is adapted from a procedure used in the synthesis of precursors for Suzuki-Miyaura cross-coupling reactions.[6][7]

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-iodo-1H-indazole.

Causality and Insights: The basic conditions facilitate the deprotonation of the N1-proton, increasing the electron density of the indazole ring and making the C3 position more susceptible to electrophilic attack by iodine. The choice of DMF as a solvent is crucial for solubilizing the reagents and facilitating the reaction.

Section 2: Direct C-H Functionalization: A Modern Approach to C3 Arylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of C3-arylated indazoles, avoiding the need for pre-functionalization.[2][8] Palladium catalysis has been particularly successful in this arena.[2][9]

Palladium-Catalyzed Direct C3-H Arylation

This approach typically involves the use of a palladium catalyst in combination with a ligand and a base to couple indazoles with aryl halides. The choice of ligand and solvent is critical for achieving high regioselectivity and yield.[2][9]

This robust protocol, developed by Yu and coworkers, allows for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides without the need for silver additives.[2][9]

Materials:

  • 1H-Indazole derivative

  • Aryl halide (Ar-I or Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a sealed tube, combine Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the aryl halide (0.25 mmol), and the indazole derivative (0.25 mmol).

  • Add toluene (1 mL) to the tube.

  • Cap the tube and stir the mixture at 160 °C for 48-72 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc and filter through a short pad of Celite, washing the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the C3-arylated indazole.

Causality and Insights: The 1,10-phenanthroline ligand is crucial for promoting the desired C3-H activation pathway. The high temperature is necessary to overcome the activation barrier for the C-H bond cleavage. Toluene has been identified as a superior solvent for this transformation, influencing both reactivity and selectivity.[2]

C3_Arylation_Mechanism Indazole 1H-Indazole Intermediate1 Palladacycle Intermediate Indazole->Intermediate1 C-H Activation Pd_cat Pd(OAc)₂/Phen Pd_cat->Intermediate1 ArylHalide Ar-X ArylHalide->Intermediate1 Oxidative Addition Base Cs₂CO₃ HX H-X Base->HX Product C3-Aryl Indazole Intermediate1->Product Reductive Elimination

Figure 1: Simplified proposed mechanism for Pd-catalyzed C3-H arylation of indazole.

Section 3: Harnessing Light: Photocatalytic Approaches to C3 Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds.[10] This strategy has been successfully applied to the C3-functionalization of 2H-indazoles.

Photocatalytic C3-Carbamoylation

This method allows for the direct introduction of a carbamoyl group at the C3 position of 2H-indazoles using oxamic acids as the carbamoyl source under transition-metal-free conditions.[10]

This protocol is based on the work of Xuan and coworkers, utilizing an organic photocatalyst.[10]

Materials:

  • 2-Aryl-2H-indazole

  • Oxamic acid

  • 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Oxygen (O₂) atmosphere

  • 405 nm LED lamp

Procedure:

  • To an oven-dried reaction tube, add the 2-aryl-2H-indazole (0.2 mmol), oxamic acid (0.4 mmol), 4CzIPN (1 mol%), and Cs₂CO₃ (0.4 mmol).

  • Evacuate and backfill the tube with oxygen three times.

  • Add acetonitrile (2.0 mL) to the tube.

  • Stir the reaction mixture at room temperature under irradiation with a 405 nm LED lamp for 24 hours.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the C3-carbamoylated 2H-indazole.

Causality and Insights: The photocatalyst, 4CzIPN, upon excitation by visible light, initiates a single-electron transfer (SET) process with the cesium salt of the oxamic acid. This leads to the formation of a carbamoyl radical, which then adds to the C3 position of the 2H-indazole. Subsequent oxidation and deprotonation yield the final product. Oxygen acts as a terminal oxidant to regenerate the photocatalyst.[10]

Photocatalytic_Carbamoylation PC 4CzIPN PC_excited 4CzIPN* PC->PC_excited Excitation CarbamoylRadical Carbamoyl Radical PC_excited->CarbamoylRadical SET PC_reduced 4CzIPN•⁻ Light Visible Light (405 nm) OxamicAcid Oxamic Acid Salt OxamicAcid->CarbamoylRadical RadicalAdduct Radical Adduct CarbamoylRadical->RadicalAdduct Indazole 2H-Indazole Indazole->RadicalAdduct Product C3-Carbamoylated Indazole RadicalAdduct->Product Oxidation & Deprotonation O2 O₂ O2->PC PC_reduced->PC Regeneration

Figure 2: Photocatalytic cycle for the C3-carbamoylation of 2H-indazoles.

Photocatalytic Direct C3-Amidation

A similar photocatalytic strategy can be employed for the direct C3-amidation of 2H-indazoles, providing access to valuable 3-aminoindazole derivatives.[11][12]

This protocol utilizes N-aminopyridinium salts as the source of the amidyl radical.[11][12]

Materials:

  • 2H-Indazole derivative

  • N-Aminopyridinium salt

  • 4CzIPN

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Blue LED lamp

Procedure:

  • In a reaction vessel, combine the 2H-indazole (0.2 mmol), N-aminopyridinium salt (0.3 mmol), 4CzIPN (2 mol%), and K₂CO₃ (0.4 mmol).

  • Add DMSO (2.0 mL) to the vessel.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Stir the reaction mixture under irradiation with a blue LED lamp at room temperature for 12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 3-amidated 2H-indazole.

Causality and Insights: The mechanism is analogous to the carbamoylation reaction. The excited photocatalyst reduces the N-aminopyridinium salt to generate an amidyl radical, which then undergoes addition to the C3 position of the indazole.[11]

Section 4: Copper-Catalyzed C3-Allylation: Accessing Chiral Scaffolds

The introduction of chiral centers into drug candidates is a critical aspect of medicinal chemistry. Copper-hydride (CuH) catalysis has enabled the highly enantioselective C3-allylation of 1H-indazoles, providing access to indazoles with a C3-quaternary chiral center.[5][13][14][15]

Enantioselective Copper-Hydride Catalyzed C3-Allylation

This method employs an umpolung strategy, where an N-(benzoyloxy)indazole acts as an electrophile in the presence of a CuH catalyst and an allene.[5][15]

This protocol is based on the work of Buchwald and coworkers.[5][13][14][15]

Materials:

  • N-(Benzoyloxy)indazole

  • Allene

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • (R)-DTBM-SEGPHOS (chiral ligand)

  • Diethoxymethylsilane (DEMS)

  • Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, to a vial, add CuCl (2.5 mol%), NaOtBu (5 mol%), and (R)-DTBM-SEGPHOS (3 mol%).

  • Add THF (0.5 M) and stir for 30 minutes.

  • Add the N-(benzoyloxy)indazole (1.0 eq) and the allene (1.5 eq).

  • Add DEMS (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours).

  • Remove the vial from the glovebox and quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C3-allylated indazole.

Causality and Insights: The key to this transformation is the use of an N-(benzoyloxy)indazole, which reverses the polarity of the indazole, making it an electrophile. The CuH species, generated in situ, reacts with the allene to form a copper-allyl intermediate. This intermediate then reacts with the electrophilic indazole in a highly enantioselective manner, dictated by the chiral ligand.[5][15]

Summary of Key Methodologies

FunctionalizationMethodKey ReagentsAdvantagesReference
C3-Iodination Electrophilic HalogenationI₂, KOHVersatile precursor for cross-coupling[1][6]
C3-Arylation Pd-Catalyzed C-H ActivationPd(OAc)₂, 1,10-Phenanthroline, Ar-XAtom-economical, avoids pre-functionalization[2][9]
C3-Carbamoylation Visible-Light Photocatalysis4CzIPN, Oxamic AcidTransition-metal-free, mild conditions[10]
C3-Amidation Visible-Light Photocatalysis4CzIPN, N-Aminopyridinium SaltDirect C-N bond formation, mild conditions[11][12]
C3-Allylation CuH-Catalyzed Asymmetric SynthesisCuCl, (R)-DTBM-SEGPHOS, AlleneEnantioselective, access to chiral centers[5][14][15]

Conclusion

The functionalization of the C3 position of indazoles is a rapidly evolving field, with a growing arsenal of synthetic tools available to chemists. This guide has provided an overview of several key methodologies, from traditional halogenation-cross-coupling sequences to modern direct C-H activation and photocatalytic strategies. The choice of method will depend on the desired functionality, the substrate scope, and the specific requirements of the synthetic target. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently navigate the synthesis of novel C3-functionalized indazoles for applications in drug discovery and materials science.

References

Synthetic routes to novel derivatives from 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from 4-Fluoro-1-methyl-1H-indazole

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the this compound Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, pKa, and binding affinity for target proteins.[3][4][5]

The compound this compound ( 1 ) is a particularly valuable building block for drug discovery.[1] The fluorine atom at the 4-position offers a handle for nucleophilic aromatic substitution and modulates the electronic properties of the benzene ring. The methyl group at the N1 position prevents tautomerization and provides a consistent structural motif for molecular design.[2]

This guide provides a comprehensive overview of key synthetic routes to generate novel derivatives from this compound, complete with detailed protocols and mechanistic insights. We will explore palladium-catalyzed cross-coupling reactions, direct C-H activation, and nucleophilic aromatic substitution, providing researchers with the foundational knowledge to expand their chemical library.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_intermediates Key Intermediates cluster_couplings Cross-Coupling Reactions cluster_products Derivative Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophiles (R-NH₂, R-OH) halogenation C3 Halogenation (NBS, NIS) start->halogenation ch_arylation Direct C-H Arylation (Pd-Catalyzed) start->ch_arylation Ar-X, Pd(OAc)₂ snar_prod 4-Amino/Alkoxy Derivatives snar->snar_prod halo_intermediate 3-Halo-4-fluoro- 1-methyl-1H-indazole halogenation->halo_intermediate ch_prod 3-Aryl Derivatives ch_arylation->ch_prod suzuki Suzuki-Miyaura Coupling halo_intermediate->suzuki Ar-B(OR)₂ buchwald Buchwald-Hartwig Amination halo_intermediate->buchwald R₂NH suzuki_prod 3,4-Disubstituted Derivatives (C-C Bond) suzuki->suzuki_prod buchwald_prod 3,4-Disubstituted Derivatives (C-N Bond) buchwald->buchwald_prod

Synthetic pathways from this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the indazole ring system activates the C4-fluorine for nucleophilic aromatic substitution (SNAr). This reaction pathway is a direct and efficient method for introducing a variety of functional groups, such as amines and ethers, at this position. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the aromatic system.[6][7]

General scheme for SNAr at the C4-position.
Causality Behind Experimental Choices

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are preferred. They effectively solvate the cation of the base, increasing the nucleophilicity of the reacting species, and can support the higher temperatures often required to overcome the activation energy of the reaction.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. Its role is to deprotonate the incoming nucleophile (e.g., an amine or alcohol), generating the more potent anionic nucleophile required for the attack on the electron-deficient aromatic ring.

  • Temperature: Elevated temperatures (100-160 °C) are typically necessary to drive the reaction to completion, especially for less reactive nucleophiles.

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)-1-methyl-1H-indazole

Materials:

  • This compound (1.0 equiv, e.g., 150 mg)

  • Pyrrolidine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (3-5 mL)

  • Reaction vial with a stir bar

Procedure:

  • To a dry reaction vial, add this compound, K₂CO₃, and a stir bar.

  • Add DMF, followed by pyrrolidine.

  • Seal the vial tightly and heat the mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

NucleophileBaseSolventTemp (°C)Typical Yield (%)
MorpholineK₂CO₃DMF12085-95
PiperidineCs₂CO₃NMP14080-90
Sodium MethoxideN/ATHF/MeOH6575-85

Section 2: C3-Functionalization via Halogenation and Cross-Coupling

While the C4 position is reactive towards SNAr, the C3 position is a prime target for diversification via C-H activation or cross-coupling reactions.[8][9] A robust strategy involves initial halogenation at the C3 position, followed by well-established palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.

Step 2a: C3-Halogenation

Direct halogenation of the indazole core at the C3 position can be achieved using electrophilic halogenating agents. N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are effective reagents for this transformation. This step is critical as it installs a handle for subsequent cross-coupling.[8]

Protocol 2: Synthesis of 3-Iodo-4-fluoro-1-methyl-1H-indazole

Materials:

  • This compound (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN)

  • Reaction flask with a stir bar

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add NIS in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 2b: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[10] Using the 3-iodo intermediate, a wide array of aryl and heteroaryl groups can be introduced at the C3 position.[11][12]

General scheme for Suzuki-Miyaura coupling.
Protocol 3: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 3-Iodo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add the 3-iodo-indazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C for 8-12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify the residue by flash column chromatography.

Boronic AcidCatalystBaseSolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10075-90
3-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O9065-80
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10070-85
Step 2c: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.[13] This reaction is exceptionally useful for synthesizing anilines and related structures, which are prevalent in pharmaceuticals.[14][15]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 3-Bromo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (ligand) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the 3-bromo-indazole and a stir bar.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization (i.e., halogenation) of the substrate.[16] For 1-substituted indazoles, the C3 position is often susceptible to palladium-catalyzed direct arylation with aryl halides.[17][18]

Causality Behind Experimental Choices
  • Catalyst/Ligand: A palladium(II) source like Pd(OAc)₂ is common. The choice of ligand is critical; bidentate ligands like 1,10-phenanthroline (Phen) have proven effective in promoting C-H activation at the C3 position of indazoles.[18][19]

  • Oxidant/Base: The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. A base, such as K₂CO₃ or KOAc, is required. In some protocols, an oxidant like silver carbonate (Ag₂CO₃) is used to facilitate the catalytic cycle.[16]

  • Solvent: High-boiling point solvents like DMA, toluene, or mesitylene are typically used to achieve the necessary reaction temperatures (130-150 °C).[17]

Protocol 5: Direct C3-Arylation with 4-Iodotoluene

Materials:

  • This compound (1.0 equiv)

  • 4-Iodotoluene (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • 1,10-Phenanthroline (0.10 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk tube

Procedure:

  • Add this compound, 4-iodotoluene, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃ to a dry Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the mixture to 140 °C in an oil bath for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, with a primary focus on the N-methylation of 4-Fluoro-1H-indazole.

Issue 1: Low Overall Yield

Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors, from incomplete reactions to product loss during workup and purification. Here’s a systematic approach to diagnosing and solving this issue:

  • Incomplete Deprotonation of 4-Fluoro-1H-indazole: The first step in N-methylation is the deprotonation of the indazole nitrogen. If this is inefficient, the subsequent methylation will be poor.

    • Solution: Ensure your base is strong enough and used in a slight excess (1.1-1.2 equivalents). Sodium hydride (NaH) is a common and effective choice for this purpose.[3][4] Also, ensure your reaction solvent (e.g., THF, DMF) is anhydrous, as water will quench the base.

  • Poor Reactivity of the Methylating Agent: The choice and quality of the methylating agent are critical.

    • Solution: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common choices. Ensure they are fresh and not degraded. Using a slight excess (1.1 equivalents) of the methylating agent can drive the reaction to completion.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: The deprotonation with NaH is often performed at 0°C to control the initial exotherm, followed by warming to room temperature. The addition of the methylating agent can also be done at 0°C and then allowed to warm to room temperature or gently heated (e.g., to 50°C) to ensure the reaction goes to completion.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Product Loss During Workup: Aqueous workup can lead to product loss if not performed carefully.

    • Solution: After quenching the reaction (e.g., with saturated aqueous NH4Cl), ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). Perform multiple extractions (e.g., 3 times) to maximize the recovery of your product from the aqueous layer.

  • Inefficient Purification: Product can be lost during column chromatography.

    • Solution: Use an appropriate solvent system for column chromatography that provides good separation between your product and any impurities or isomers. Dry loading of the crude product onto the silica gel can sometimes improve separation.

Issue 2: Formation of the N2-Methylated Isomer (4-Fluoro-2-methyl-2H-indazole)

Question: I am getting a significant amount of the undesired 4-Fluoro-2-methyl-2H-indazole isomer. How can I improve the regioselectivity for the N1 position?

Answer: The formation of N1 and N2 isomers is a common challenge in the alkylation of indazoles. The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-alkylated product is often the kinetically favored one.[6][7] Here's how to favor the N1 isomer:

  • Choice of Base and Solvent: The reaction conditions significantly influence the N1/N2 ratio.

    • Solution: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1 isomer.[3][4] This is because the indazolide anion is formed, and the subsequent alkylation is under thermodynamic control, leading to the more stable N1 product.[4] In contrast, conditions that might favor the kinetic product, such as using a weaker base in a polar aprotic solvent, should be avoided if the N1 isomer is desired.

  • Reaction Temperature and Time: Allowing the reaction to reach thermodynamic equilibrium is key.

    • Solution: After the addition of the methylating agent, allowing the reaction to stir for a sufficient amount of time at room temperature or with gentle heating can help in the equilibration towards the more stable N1 isomer. Prolonged reaction times might be beneficial, but should be monitored to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The most direct precursor is 4-Fluoro-1H-indazole.[1][8] This can be synthesized through various methods, often starting from fluorinated aromatic compounds. One common approach involves the cyclization of a suitably substituted phenylhydrazine derivative.[9][10]

Q2: Which methylating agent should I use for the N-methylation step?

A2: Both methyl iodide (MeI) and dimethyl sulfate (DMS) are effective methylating agents for this transformation.[3][6] Methyl iodide is often preferred due to its higher reactivity. However, DMS is less volatile and may be a safer option for larger scale reactions. Trimethyloxonium tetrafluoroborate (Meerwein's reagent) is another powerful methylating agent that can be considered.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting material (4-Fluoro-1H-indazole), the desired N1-methylated product, and the N2-methylated isomer. The N1 and N2 isomers often have slightly different Rf values. For more precise monitoring, especially for determining the ratio of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the typical purification methods for this compound?

A4: The most common method for purifying this compound is silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used to separate the desired product from unreacted starting material, the N2-isomer, and other impurities.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several reagents used in this synthesis are hazardous.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Methyl Iodide (MeI): Toxic and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl Sulfate (DMS): Highly toxic and corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Detailed Experimental Protocol: N-Methylation of 4-Fluoro-1H-indazole

This protocol is designed to favor the formation of the N1-methylated product, this compound.

Materials:

  • 4-Fluoro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Fluoro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. This may take several hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Reagent Equivalents Purpose
4-Fluoro-1H-indazole1.0Starting material
Sodium Hydride (NaH)1.2Base for deprotonation
Methyl Iodide (MeI)1.1Methylating agent
Anhydrous THF-Reaction solvent

Visualizing the Process

Reaction Workflow

Synthesis_Workflow cluster_start Step 1: Deprotonation cluster_methylation Step 2: Methylation cluster_workup Step 3: Workup & Purification start 4-Fluoro-1H-indazole in Anhydrous THF base Add NaH (1.2 eq) at 0°C start->base stir1 Stir at RT for 30 min base->stir1 methyl_agent Add MeI (1.1 eq) at 0°C stir1->methyl_agent stir2 Stir at RT until completion (Monitor by TLC/LC-MS) methyl_agent->stir2 quench Quench with sat. NH4Cl stir2->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the N-methylation of 4-Fluoro-1H-indazole.

Troubleshooting Logic

Troubleshooting_Yield cluster_reaction Reaction Issues cluster_isomer Isomer Formation cluster_purification Workup/Purification Issues start Low Yield of this compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn n2_isomer N2-Isomer Formation? start->n2_isomer loss_workup Loss During Workup? start->loss_workup loss_column Loss During Column? start->loss_column check_base Check Base: Anhydrous conditions? Sufficient equivalents? incomplete_rxn->check_base Yes check_me Check MeI: Fresh? Sufficient equivalents? check_base->check_me check_temp Optimize Temperature & Time check_me->check_temp change_conditions Use NaH in THF for Thermodynamic Control n2_isomer->change_conditions Yes optimize_extraction Thorough Extraction (3x) loss_workup->optimize_extraction Yes optimize_column Optimize Solvent System, Consider Dry Loading loss_column->optimize_column Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: N-Methylation of 4-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Group

Welcome to the technical support center for the N-methylation of 4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. We will address the common challenges, particularly side reactions and regioselectivity issues, providing both the theoretical background and practical, field-tested solutions to help you achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing the N-methylation of indazoles. Understanding why certain outcomes occur is the first step toward controlling them.

Q1: I performed an N-methylation on 4-fluoro-1H-indazole and obtained a mixture of two isomers. Why did this happen?

A: This is the most common challenge in the N-alkylation of indazoles and stems from the inherent electronic structure of the indazole ring. The issue arises from two key factors:

  • Annular Tautomerism: The proton on the pyrazole part of the indazole ring can exist on either nitrogen, leading to two different tautomers: the generally more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2]

  • Mesomeric Anion: When you deprotonate the indazole with a base, the resulting indazolide anion is mesomeric. The negative charge is delocalized across both N1 and N2 atoms, making both sites nucleophilic.[3] Consequently, the methylating agent can attack either nitrogen, leading to a mixture of N1- and N2-methylated products.[2][4]

Q2: Between the N1-methyl and N2-methyl isomers, is one generally more stable than the other?

A: Yes, the N1-alkylated indazole is typically the thermodynamically more stable regioisomer.[5][6] This is because the 1H-indazole tautomer, from which it is conceptually derived, is more stable than the 2H-tautomer.[2] Therefore, reaction conditions that allow for equilibration can favor the formation of the N1-product.[3][7]

Q3: How does the fluorine atom at the 4-position influence the reaction?

A: The fluorine atom at the C4 position primarily exerts a strong electron-withdrawing effect through induction. This influences the overall electron density of the aromatic system and the acidity of the N-H proton. While it can subtly alter the relative nucleophilicity of N1 versus N2, the primary drivers of regioselectivity remain the choice of base, solvent, and methylating agent. For standard N-methylation conditions, the fluorine atom is generally stable and does not participate in side reactions like nucleophilic aromatic substitution.

Q4: How can I definitively identify which isomer is N1-methyl and which is N2-methyl?

A: Unambiguous structural assignment is critical and is best achieved using 2D NMR spectroscopy, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8]

  • For the N1-isomer (4-fluoro-1-methyl-1H-indazole): You will observe a 3-bond correlation (³J) between the protons of the N1-methyl group and the C7a carbon of the indazole ring.

  • For the N2-isomer (4-fluoro-2-methyl-2H-indazole): You will observe a 3-bond correlation (³J) between the protons of the N2-methyl group and the C3 carbon of the indazole ring.

This technique provides a clear and reliable method for distinguishing between the two regioisomers.[8]

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides actionable solutions to specific problems you may encounter in the lab.

Problem: Poor Regioselectivity - My reaction produces a nearly 1:1 mixture of N1 and N2 isomers.

This is the most frequent issue. The strategy to resolve it depends on which isomer is your target.

  • Goal: Maximize the N1-Methyl Isomer (Thermodynamic Product)

    Your primary strategy is to use conditions that favor the formation of the more stable N1 product.

    Solution A: Optimize the Base and Solvent System. The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[7][9] The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it and leaving the N1 position as the primary site for methylation.[9]

    Actionable Step: Switch your base to NaH (1.2 equivalents) and your solvent to anhydrous THF. Run the deprotonation at 0 °C before adding the methylating agent. (See Protocol 1 for a detailed procedure).

    Solution B: Re-evaluate Your Methylating Agent. While less impactful than the base/solvent choice, the electrophile can play a role. Simple methylating agents like methyl iodide or dimethyl sulfate are commonly used. Ensure you are using the correct stoichiometry (typically 1.05-1.2 equivalents) to avoid side reactions.

  • Goal: Maximize the N2-Methyl Isomer (Kinetic Product)

    Selectively forming the N2-isomer can be more challenging as it is the less stable product. Success often depends on promoting the kinetically controlled pathway.

    Solution A: Exploit Steric Hindrance on the Indazole Ring. If your indazole has a bulky substituent at the C7 position, it can sterically block the N1 position, thereby directing alkylation to N2.[7][10] For 4-fluoro-1H-indazole, which is un-substituted at C7, this is not an inherent strategy but is a key principle to remember for other analogs.

    Solution B: Use Alternative Reagents and Conditions. Certain "harder" methylating agents, such as trimethyloxonium tetrafluoroborate (Meerwein's reagent), have been reported to favor N2-alkylation under specific conditions.[4] Additionally, Mitsunobu conditions (using an alcohol, PPh₃, and a dialkyl azodicarboxylate like DIAD or DEAD) have been shown to favor N2-alkylation for some indazoles.[6]

Problem: An Unknown Impurity is Forming - I suspect over-methylation.
  • Symptom: You observe a new, highly polar spot on your TLC plate or a new peak in your LC-MS with a mass corresponding to the addition of two methyl groups.

  • Cause: This is likely the formation of a quaternary 1,2-dimethyl-4-fluoro-1H-indazolium salt. It occurs when the desired N-methylated product acts as a nucleophile and reacts with a second molecule of the methylating agent. This is more common under harsh conditions (high temperature) or when using a significant excess of the methylating agent.[4][11]

  • Solution:

    • Control Stoichiometry: Carefully limit the amount of your methylating agent to 1.05-1.2 equivalents.

    • Monitor the Reaction: Use TLC or LC-MS to track the consumption of your starting material. Stop the reaction as soon as the starting material is gone to prevent the subsequent reaction of the product.

    • Control Temperature: Avoid excessive heating unless necessary, as it can accelerate the rate of this side reaction.

Section 3: Experimental Protocols & Data

The following protocols provide detailed, step-by-step procedures for common N-methylation reactions.

Protocol 1: N1-Selective Methylation using NaH/THF

This protocol is optimized to maximize the yield of the N1-methylated isomer.[12]

Materials:

  • 4-Fluoro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert argon or nitrogen atmosphere, add 4-fluoro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. (Caution: Hydrogen gas is evolved. Ensure proper ventilation).

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Slowly add methyl iodide (1.1 equiv) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired this compound.

Protocol 2: General Methylation using K₂CO₃/DMF (Often yields mixtures)

This method is simpler to set up but typically provides poor regioselectivity, making it useful for generating standards of both isomers for analytical purposes.[13]

Materials:

  • 4-Fluoro-1H-indazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl acetate & Brine

Procedure:

  • Preparation: In a round-bottom flask, suspend 4-fluoro-1H-indazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Alkylation: Add methyl iodide (1.2 equiv) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C). Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Separate the N1 and N2 regioisomers using flash column chromatography.

Data Table: Influence of Conditions on Regioselectivity

The following table summarizes outcomes from literature for various indazole systems, illustrating the principles discussed.

Indazole SubstrateBase / SolventAlkylating AgentN1:N2 RatioYield (%)Reference
3-tert-Butyl-1H-indazoleNaH / THFn-Pentyl bromide>99 : <189[7]
7-Nitro-1H-indazoleNaH / THFn-Pentyl bromide4 : 9688[13]
5-Bromo-3-CO₂Me-1H-indazoleK₂CO₃ / DMFMethyl iodide53 : 4784 (combined)[13]
6-Nitro-1H-indazoleKOH / aq. DioxaneDimethyl sulfate~1 : 186 (combined)[4]
Methyl 1H-indazole-3-carboxylatePPh₃, DIAD / THFn-Pentanol1 : 2.578 (combined)[13]
Section 4: Visualization of Pathways & Workflows

Diagram 1: Competing N-Methylation Pathways

G cluster_0 Starting Material & Anion Formation cluster_1 Methylation Products Indazole 4-Fluoro-1H-Indazole (1H-Tautomer) Anion 4-Fluoro-indazolide Anion (Mesomeric) Indazole->Anion + Base - H+ Tautomer 4-Fluoro-2H-Indazole (2H-Tautomer) Indazole->Tautomer Tautomerism N1_Product This compound (N1-Isomer) Thermodynamically Favored Anion->N1_Product + CH₃-X (Attack at N1) N2_Product 4-Fluoro-2-methyl-2H-indazole (N2-Isomer) Kinetically Favored Anion->N2_Product + CH₃-X (Attack at N2)

Caption: Competing pathways in the N-methylation of 4-fluoro-1H-indazole.

Diagram 2: Troubleshooting Workflow for Regioselectivity

G cluster_n1 Goal: Increase N1 Isomer cluster_n2 Goal: Increase N2 Isomer start Initial Reaction Complete Analyze N1:N2 Ratio decision Is Regioselectivity Acceptable? start->decision success Proceed to Scale-Up & Purification decision->success Yes n1_strat1 Switch to NaH in THF decision->n1_strat1 No, N1 is Target n2_strat1 Screen Alternative Reagents (e.g., Mitsunobu, Me₃O·BF₄) decision->n2_strat1 No, N2 is Target n1_strat2 Ensure Anhydrous Conditions n1_strat3 Run at 0°C -> RT (Avoid High Temp) n2_strat2 Consider Kinetic Conditions (Low Temp, Stronger Base)

Caption: Decision workflow for optimizing N-methylation regioselectivity.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Electron-Rich Heterocyles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of electron-rich heterocyclic substrates. The unique electronic properties of these molecules can lead to a variety of issues not typically observed with standard aryl or vinyl partners. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling with an electron-rich heterocycle (e.g., pyrrole, furan, thiophene) is giving low to no yield. What are the most likely causes?

Low yields in these specific couplings often stem from two primary issues: the instability of the heteroaryl boronic acid and catalyst inhibition.[1][2]

  • Protodeboronation: Electron-rich heteroaryl boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[2][3] This process is often accelerated by the basic conditions required for the Suzuki coupling.[3][4] Five-membered heterocyclic boronic acids, such as those derived from furan, thiophene, and pyrrole, are known to be particularly unstable and can rapidly decompose under standard reaction conditions.[5][6]

  • Catalyst Poisoning: The heteroatoms (N, S, O) in electron-rich heterocycles can act as Lewis bases and coordinate to the palladium catalyst.[1][7] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][8][9] This is a well-documented challenge, especially with nitrogen-containing heterocycles.[8]

  • Slow Oxidative Addition: While less common with electron-rich systems compared to electron-rich aryl halides, a sluggish oxidative addition step can still be a contributing factor, particularly with less reactive aryl chlorides as coupling partners.[10]

Question 2: How can I minimize protodeboronation of my sensitive heteroaryl boronic acid?

Minimizing protodeboronation is critical for the success of these reactions. Several strategies can be employed:

  • Use Boronic Esters or Other Derivatives: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[4][11] Other stable derivatives like MIDA boronates or trifluoroborate salts can also be used, as they slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[3][5]

  • Anhydrous Conditions: Since water is a primary proton source for protodeboronation, switching to anhydrous reaction conditions can significantly suppress this side reaction.[1][12]

  • Choice of Base: The strength and nature of the base play a crucial role. Strong bases, especially in aqueous media, can accelerate protodeboronation.[3][12] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[12][13]

  • Lower Reaction Temperatures: Higher temperatures can increase the rate of decomposition.[14] If possible, running the reaction at a lower temperature, even if it requires a longer reaction time, can improve the yield by preserving the boronic acid.[5][6]

Question 3: I suspect catalyst poisoning is occurring. What can I do to mitigate this?

Overcoming catalyst poisoning often involves a careful selection of the catalyst system and reaction conditions.

  • Ligand Selection is Key: The use of bulky, electron-rich phosphine ligands is often essential.[10][15] Ligands from the Buchwald (e.g., SPhos, XPhos) or Herrmann-type families are industry standards for challenging couplings.[8][10] These ligands can accelerate the desired catalytic steps, making them more competitive with catalyst deactivation pathways. N-heterocyclic carbenes (NHCs) are also highly effective ligands for these systems.[10][16]

  • Use of Pre-catalysts: Modern palladium pre-catalysts are designed to generate the active Pd(0) species under mild conditions where the decomposition of sensitive boronic acids is slow.[5][6] This can be particularly advantageous for couplings involving unstable heteroaryl boronic acids.

  • Additive Effects: In some cases, additives like trimethyl borate have been shown to mitigate catalyst poisoning by buffering the base and attenuating the Lewis basicity of the heterocycle.[1]

Question 4: My reaction is sluggish, and I'm not seeing full conversion of my starting materials. What adjustments can I make?

A sluggish reaction can be due to a number of factors, including an inefficient catalyst system or suboptimal reaction conditions.

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to drive the reaction to completion, especially if slow catalyst deactivation is occurring.

  • Optimize the Solvent System: The choice of solvent can significantly impact the solubility of reagents and the overall reaction rate. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a co-solvent like water to dissolve the base.[2][11] For highly polar heterocyclic compounds with poor solubility in common organic solvents, alternative solvent systems may be necessary.[1]

  • Re-evaluate Your Base: The base is not just a passive component; it plays an active role in the transmetalation step.[10][17] The effectiveness of a particular base can be highly substrate-dependent. If you are using a mild base and the reaction is slow, a switch to a stronger base like K₃PO₄ might be necessary, provided your boronic acid is stable enough.

Question 5: I'm observing the formation of homocoupled byproducts. What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[12]

  • Ensure Rigorous Exclusion of Oxygen: Thoroughly degas your solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[10][12] This is one of the most critical factors in preventing homocoupling.

  • Catalyst Choice: Some palladium sources are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different palladium pre-catalysts.

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Challenging Heterocyclic Suzuki Couplings
Heterocycle TypeRecommended Ligand(s)Recommended Palladium SourceNotes
Pyrroles, IndolesSPhos, XPhos, RuPhosPd₂(dba)₃, Palladacycle Pre-catalystsThese heterocyles can be particularly prone to catalyst inhibition.[8]
Furans, ThiophenesSPhos, Buchwald-type biaryl phosphinesPd(OAc)₂, G3-PalladacyclesBoronic acids of these heterocycles are often unstable.[5][6]
Pyridines (unsubstituted)Buchwald-type biaryl phosphinesPd(OAc)₂, Pd₂(dba)₃The nitrogen lone pair can interfere with the catalyst.[18]
Azoles (e.g., pyrazole, imidazole)XPhosPalladacycle Pre-catalystsUnprotected N-H groups can inhibit the reaction.[19]
General Protocol for a Challenging Heterocyclic Suzuki Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the heteroaryl boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[12]

    • If using a solid palladium source and ligand, add them at this stage (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[10][12]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[10][12]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[12]

Visualizing the Challenges

Diagram 1: The Suzuki Coupling Catalytic Cycle and Common Pitfalls with Electron-Rich Heterocycles

Suzuki_Troubleshooting cluster_cycle Suzuki Catalytic Cycle cluster_problems Common Problems with Electron-Rich Heterocycles Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Het-X Aryl-Pd(II)-X Het-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Het'-B(OR)2 Base Catalyst_Poisoning Catalyst Poisoning Aryl-Pd(II)-X->Catalyst_Poisoning Heteroatom Coordination Aryl-Pd(II)-Aryl Het-Pd(II)-Het' Transmetalation->Aryl-Pd(II)-Aryl Protodeboronation Protodeboronation Transmetalation->Protodeboronation Consumes Boronic Acid Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Het-Het' Reductive_Elimination->Product Deactivated_Catalyst Deactivated Pd Complex Catalyst_Poisoning->Deactivated_Catalyst Boronic_Acid Het'-B(OR)2 Boronic_Acid->Protodeboronation H₂O, Base Troubleshooting_Decision_Tree start Low Yield in Suzuki Coupling with Electron-Rich Heterocycle check_sm Starting Materials Consumed? start->check_sm no_reaction No Reaction/ Stalled Reaction check_sm->no_reaction No side_products Side Products Observed? check_sm->side_products Yes sol_catalyst Optimize Catalyst System: - Bulky, e⁻-rich ligand (SPhos, XPhos) - Use pre-catalyst - Increase catalyst loading no_reaction->sol_catalyst sol_conditions Optimize Reaction Conditions: - Higher temperature - Different solvent - Stronger base (e.g., K₃PO₄) no_reaction->sol_conditions homocoupling Homocoupling Observed? side_products->homocoupling Yes protodeboronation Protodeboronation Suspected? side_products->protodeboronation No sol_degas Improve Degassing/ Inert Atmosphere homocoupling->sol_degas sol_boron Stabilize Boronic Acid: - Use boronic ester (pinacol) - Anhydrous conditions - Milder base (K₂CO₃, CsF) protodeboronation->sol_boron

References

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted indazoles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of indazole is yielding a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: This is a very common issue in indazole chemistry. The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors of the indazole core, the nature of the alkylating agent, the base, and the solvent used.[1][2][3][4]

Troubleshooting Guide: Improving N-Alkylation Regioselectivity

Factor Guideline for N1-Selectivity Guideline for N2-Selectivity Causality
Base & Solvent Strong, non-coordinating bases in non-polar, aprotic solvents (e.g., NaH in THF).[1][3][4]Weaker bases in polar, aprotic solvents (e.g., K₂CO₃ or Cs₂CO₃ in DMF).[3][4]Strong bases fully deprotonate the indazole, and non-polar solvents favor the thermodynamically more stable N1-anion. Polar solvents can solvate the cation and influence the site of alkylation.
Alkylating Agent Bulky alkylating agents.Less sterically demanding alkylating agents.Steric hindrance around the N1 position can disfavor substitution, but in some cases, bulky groups on the indazole ring can direct alkylation to N1.
Indazole Substituents Electron-donating groups on the indazole ring.Electron-withdrawing groups, particularly at the C7 position.[1][2]Electron-donating groups increase the nucleophilicity of the N1 position. Electron-withdrawing groups at C7 can favor N2-alkylation through electronic effects.
Temperature Lower temperatures can sometimes favor the kinetic product, which may be the N1 isomer.Higher temperatures can favor the thermodynamic product.The relative stability of the N1 and N2 substituted indazoles can be temperature-dependent.

Experimental Protocol: N1-Selective Alkylation of 3-Substituted Indazole

  • To a solution of the 3-substituted indazole (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to separate the isomers.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halo-indazole, but the reaction is sluggish and gives low yields. What could be the problem?

A2: Suzuki-Miyaura couplings with nitrogen-rich heterocycles like indazoles can be challenging due to several factors, including catalyst inhibition by the nitrogen lone pairs and difficult oxidative addition.[5][6]

Troubleshooting Flowchart: Suzuki-Miyaura Coupling of Halo-Indazoles

start Low Yield in Suzuki Coupling catalyst Is the catalyst suitable? start->catalyst ligand Is the ligand appropriate? catalyst->ligand Yes change_catalyst Try Pd(OAc)₂ or a pre-catalyst like P1 or P2. catalyst->change_catalyst No base Is the base optimal? ligand->base Yes change_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). ligand->change_ligand No solvent Is the solvent compatible? base->solvent Yes change_base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). base->change_base No boronic_acid Is the boronic acid stable? solvent->boronic_acid Yes change_solvent Use aprotic polar solvents like dioxane, DME, or THF. solvent->change_solvent No deprotection Is N-H protection necessary? boronic_acid->deprotection Yes check_boronic_acid Check for boronic acid decomposition (protodeboronation). Use fresh reagent. boronic_acid->check_boronic_acid No outcome Improved Yield deprotection->outcome Yes protect_indazole Protect the indazole N-H with a suitable group (e.g., Boc, THP) before coupling. deprotection->protect_indazole No change_catalyst->ligand change_ligand->base change_base->solvent change_solvent->boronic_acid check_boronic_acid->deprotection protect_indazole->outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling of halo-indazoles.

Q3: My Davis-Beirut reaction for the synthesis of a 2H-indazole is giving a complex mixture of byproducts. How can I optimize this reaction?

A3: The Davis-Beirut reaction, while powerful for accessing 2H-indazoles, can be sensitive to reaction conditions and substrate electronics, leading to side reactions.[7][8][9][10] Key intermediates, such as o-nitrosoimines, are highly reactive and can undergo alternative reaction pathways.[9]

Common Pitfalls and Solutions for the Davis-Beirut Reaction

Pitfall Potential Cause Recommended Solution
Low Conversion Insufficiently strong base; low reaction temperature.Use a stronger base like KOH or NaOH. Ensure the reaction is heated sufficiently (often to reflux in an alcoholic solvent).[8][11]
Formation of Azoxy Byproducts Dimerization of the nitroso intermediate.Run the reaction at a lower concentration to disfavor bimolecular side reactions.
Decomposition of Starting Material Substrate instability under basic conditions.Consider a milder base or a lower reaction temperature with a longer reaction time. Photochemical conditions can sometimes be an alternative.[9]
Poor Yield with Anilines Reduced efficiency of the reaction with less nucleophilic amines.[9]For N-aryl indazoles, consider alternative synthetic routes or specific modifications to the Davis-Beirut protocol, such as using more electron-poor nitro-aromatics.[9]
Q4: I have synthesized a substituted indazole, but I am unsure if I have the N1 or N2 isomer. How can I distinguish them spectroscopically?

A4: Differentiating between N1 and N2-substituted indazole isomers is crucial and can be reliably achieved using spectroscopic methods, particularly NMR.[12][13][14]

Spectroscopic Data for Differentiating Indazole Isomers

Spectroscopic Technique N1-Substituted Indazole N2-Substituted Indazole Key Differentiating Feature
¹H NMR The C3-H proton is typically more shielded (appears at a lower chemical shift) compared to the N2-isomer.[12][14]The C3-H proton is deshielded and appears at a higher chemical shift.[12][14]The electronic environment of the C3 proton is significantly different between the two isomers.
¹³C NMR The chemical shifts of the carbons in the pyrazole ring are distinct from the N2-isomer.The C3 and C7a carbons are typically more shielded compared to the N1-isomer.The position of the substituent on the nitrogen atom alters the electronic distribution within the heterocyclic ring.
IR Spectroscopy For unsubstituted indazoles, a broad N-H stretch is observed.No N-H stretch is present.The presence or absence of the N-H bond is a clear indicator for unsubstituted indazoles.

Methodology for NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer.

  • Compare the chemical shift of the C3-proton and the carbon signals of the pyrazole ring with literature values for known N1 and N2-substituted indazoles to assign the structure.[12][13][14]

References

Technical Support Center: Enhancing the Solubility of Indazole Derivatives for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet significant challenge in synthetic and medicinal chemistry: the poor solubility of indazole derivatives in reaction media. Indazoles are a critical scaffold in numerous pharmaceuticals, but their often-planar and crystalline nature can lead to solubility issues that hinder reaction kinetics, reduce yields, and complicate purification.[1][2][3]

This resource will equip you with the knowledge to diagnose solubility problems and implement effective, evidence-based strategies to overcome them. We will move beyond simple solvent-swapping and delve into the underlying principles of solubility enhancement, providing you with a robust toolkit for your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my indazole derivatives consistently showing poor solubility in common organic solvents?

A: The limited solubility of many indazole derivatives stems from their inherent molecular structure. The fused benzene and pyrazole rings create a rigid, planar system that can facilitate strong intermolecular π-π stacking and hydrogen bonding in the solid state.[4][5] These strong crystal lattice forces require significant energy to overcome, making it difficult for solvent molecules to effectively solvate the indazole. Furthermore, depending on the substituents, the overall polarity of the molecule may not be well-matched with many standard reaction solvents.[4]

Q2: I've tried common solvents like THF, DCM, and Toluene with little success. What should be my next step?

A: When standard non-polar and polar aprotic solvents fail, a systematic approach is necessary. Instead of random solvent selection, consider the following tiered strategy:

  • High-Polarity Aprotic Solvents: Move to more powerful polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[6] These solvents have high dielectric constants and are excellent at disrupting intermolecular forces. A study on the synthesis of 1H-indazole found that DMSO provided the best yield, indicating its effectiveness in solubilizing the reactants.[6]

  • Co-solvent Systems: If a single solvent isn't effective or is incompatible with your reaction conditions, a co-solvent system is a powerful alternative.[7][8][9] By mixing a primary solvent with a smaller amount of a "co-solvent," you can fine-tune the polarity of the medium to better match your substrate.[7][8][9]

  • Temperature Elevation: In many cases, increasing the reaction temperature can significantly improve solubility. However, be mindful of the thermal stability of your reactants and products.

Q3: Can I modify the structure of my indazole to improve its solubility for a reaction?

A: Yes, structural modification is a highly effective, albeit more involved, strategy. This is particularly useful in a drug discovery context where lead optimization is ongoing. Key tactics include:

  • Disrupting Planarity: Introducing bulky, non-planar groups can interrupt the crystal packing that contributes to low solubility.[4][5]

  • Adding Polar Functional Groups: Incorporating polar groups like hydroxyls, amines, or morpholines can increase hydrogen bonding with protic solvents and improve overall polarity.[4][5][10]

  • Ionizable Groups: For reactions in aqueous or protic media, adding acidic or basic functional groups allows for the formation of more soluble salts through pH adjustment.[11][12]

Troubleshooting Guides: A Deeper Dive

Issue 1: My indazole starting material is not dissolving sufficiently, leading to a sluggish or incomplete reaction.

This is a classic sign of a mass transfer-limited reaction. When the substrate is not in solution, the reaction can only occur at the surface of the solid particles, drastically reducing the reaction rate.

Root Cause Analysis & Solution Workflow:

A Problem: Incomplete Reaction Indazole Undissolved B Initial Check: Is the solvent appropriate for the indazole's polarity? A->B C Action: Solvent Screening Test solubility in a range of solvents. B->C If No D Result: Still Poorly Soluble C->D E Action: Implement Co-Solvent System (e.g., Toluene/DMF, Dioxane/NMP) D->E I Alternative Path from D F Result: Improved but not complete E->F G Action: Introduce Physical Methods (Sonication or Microwave) F->G H Result: Complete Dissolution & Reaction G->H J Action: Phase-Transfer Catalysis (For biphasic reactions) I->J For reactions with an aqueous phase cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase A Indazole Anion (Ind-) Catalyst_org Q+Ind- A->Catalyst_org Ion Exchange B Alkyl Halide (R-X) C Alkylated Indazole (R-Ind) B->C D Halide Anion (X-) Catalyst_aq Q+X- Catalyst_aq->A Catalyst Regeneration Catalyst_org->B Reaction

References

Technical Support Center: Navigating the Analytical Complexities of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the analytical challenges in the characterization of fluorinated indazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of analyzing these unique molecules. The inherent properties of the C-F bond, while beneficial for medicinal chemistry, introduce specific hurdles in routine analytical workflows.[1][2][3] This resource offers a structured approach to troubleshooting common issues in chromatography, mass spectrometry, and NMR spectroscopy, ensuring the integrity and accuracy of your experimental data.

Section 1: General Sample Handling and Preparation

Proper sample handling is the foundational step for any successful analysis. Fluorinated compounds, including indazoles, require particular attention due to their potential for contamination and unique solubility profiles.

Frequently Asked Questions (FAQs): Sample Preparation

Q1: Why is meticulous sample preparation so critical when analyzing fluorinated indazoles?

A: Sample preparation is paramount because fluorinated compounds are often analyzed at low concentrations in complex matrices.[4] Effective preparation isolates and concentrates your fluorinated indazole, minimizes the risk of background contamination, and removes interfering substances that can compromise the reliability and reproducibility of your results.

Q2: What are the most common sources of background fluorine contamination, and how can I avoid them?

A: Fluorine contamination is a pervasive issue in many laboratory environments. Common sources include:

  • Labware: Polytetrafluoroethylene (PTFE)-coated materials such as vials, caps, septa, and stir bars can leach fluorinated compounds.

  • Solvents: Certain grades of solvents may contain trace levels of fluorinated impurities.

  • Atmosphere: Dust and aerosols in the lab can be sources of fluorine contamination.

To mitigate this, it is crucial to implement strict "fluorine-free" protocols. This includes using polypropylene or glass labware whenever possible and ensuring all solvents and reagents are of the highest purity.[4]

Q3: What are the best practices for storing fluorinated indazole samples?

A: To prevent volatilization and degradation, samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass vials. Minimize the headspace in the container to reduce analyte loss. For long-term storage, low temperatures are recommended.

Section 2: Chromatographic Challenges and Solutions

Liquid chromatography (LC) is a cornerstone of separation science, but the unique properties of fluorinated indazoles can lead to frustrating and difficult-to-interpret chromatograms.

Troubleshooting Guide: Liquid Chromatography

Q1: I'm observing poor peak shapes (tailing or fronting) for my fluorinated indazole in reversed-phase LC. What's causing this and how can I fix it?

A: Poor peak shape is a common problem with several potential causes:

  • Secondary Interactions: The basic nitrogen atoms in the indazole ring can interact with residual acidic silanol groups on the silica backbone of the column, leading to peak tailing.

    • Solution: Try adjusting the mobile phase pH to suppress the ionization of the silanol groups (typically pH > 4) or the analyte. Adding a small amount of a competing base, like triethylamine (TEA), can also help. Alternatively, using a column with a different stationary phase chemistry, such as a fluorinated phase, can offer alternative selectivity.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a more sensitive detector or a larger injection volume on a column with a larger diameter.

  • Analyte Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to broad or split peaks.

    • Solution: Ensure your sample is completely dissolved in the initial mobile phase conditions. If necessary, use a stronger organic solvent for sample dissolution, but be mindful of potential peak distortion if the sample solvent is much stronger than the mobile phase.

Q2: My retention times for my fluorinated indazole are shifting between injections. What should I investigate?

A: Retention time instability is often a sign of an unequilibrated system or changing mobile phase conditions.

  • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature. Even minor changes in ambient temperature can affect retention times.

  • Mobile Phase Composition: Ensure your mobile phase solvents are accurately mixed and degassed. For gradient elution, ensure the pump is performing correctly.

Experimental Protocol: Generic HPLC Method Development for Fluorinated Indazoles

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Consider a fluorinated stationary phase for alternative selectivity if needed.[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

    • Optimize the gradient around the elution time of your analyte to improve resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the λmax of your compound).

  • Injection Volume: 5-10 µL

Section 3: Mass Spectrometry (MS) Interrogation

Mass spectrometry is a powerful tool for the identification and quantification of fluorinated indazoles. However, their unique electronic properties can present challenges.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: I'm experiencing significant signal suppression when analyzing my fluorinated indazole with LC-MS using ESI. What is the likely cause?

A: A common culprit for signal suppression in electrospray ionization (ESI) is the use of trifluoroacetic acid (TFA) as a mobile phase modifier.[6] While TFA is excellent for chromatography peak shape, it is a strong ion-pairing agent and can significantly reduce the ionization efficiency of your analyte.

Solution:

  • Replace TFA with a more MS-friendly acid like formic acid or acetic acid.

  • If TFA is necessary for chromatographic resolution, use the lowest possible concentration (e.g., 0.01-0.05%).

Q2: My MS analysis seems to be underestimating the total amount of fluorinated compounds in my sample. Why might this be happening?

A: This is a well-documented issue. Relying solely on LC-MS can lead to an underestimation of total fluorine content, sometimes by as much as 90%.[7][8] This discrepancy can arise from:

  • Ionization Inefficiency: Not all fluorinated compounds ionize well under standard ESI or APCI conditions.[7][9]

  • Limited Standards: Targeted MS methods are restricted by the availability of analytical standards for the vast number of potential fluorinated species.[7]

  • Formation of "Hidden" Byproducts: Degradation or metabolism can create fluorinated products that are not being monitored in a targeted analysis.[7]

Solution:

  • Complement your LC-MS analysis with quantitative ¹⁹F NMR. NMR provides an unbiased view of all fluorinated species in your sample.[7]

  • Consider using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental fluorine analysis to get a total fluorine count.[9]

Troubleshooting Guide: Mass Spectrometry

Q1: I'm struggling to interpret the fragmentation pattern of my fluorinated indazole. Are there any general rules?

A: The fragmentation of fluorinated indazoles in MS is influenced by the stable indazole core and the strong C-F bonds.

  • Common Neutral Losses: Look for losses of small, stable molecules such as HF, CO, and N₂.

  • Cleavage of Side Chains: The bonds adjacent to the indazole ring are often susceptible to cleavage. For example, in N-alkylated indazoles, alpha-cleavage to the nitrogen is a common fragmentation pathway.[10]

  • Ring Opening: Under higher energy conditions, the indazole ring system can undergo fragmentation.

  • Fluorine Migration: In some cases, fluorine atoms can migrate during fragmentation, leading to unexpected fragment ions.[11]

Table 1: Common Fragments and Neutral Losses in Indazole-type Compounds

Fragment/Lossm/zDescription
Acylium-indazole145A common fragment in indazole-containing synthetic cannabinoids.[12]
Methylidene-indazolium131Another characteristic fragment for indazole cores.[12]
Loss of HF-20Loss of hydrogen fluoride.
Loss of N₂-28Loss of nitrogen gas.
Loss of CO-28Loss of carbon monoxide.

Diagram: Logical Workflow for Troubleshooting Poor MS Signal

G start Poor MS Signal for Fluorinated Indazole check_tfa Is TFA in the mobile phase? start->check_tfa replace_tfa Replace TFA with Formic Acid (0.1%) check_tfa->replace_tfa Yes check_ionization Is the compound ionizing efficiently? check_tfa->check_ionization No final_check Re-evaluate Signal replace_tfa->final_check change_source Switch between ESI and APCI/APPI check_ionization->change_source No check_source_params Are source parameters (gas flows, temps) optimized? check_ionization->check_source_params Yes change_source->final_check optimize_source Optimize source parameters check_source_params->optimize_source No check_sample_prep Is the sample clean? Are there matrix effects? check_source_params->check_sample_prep Yes optimize_source->final_check improve_prep Improve sample cleanup (e.g., SPE) check_sample_prep->improve_prep No check_sample_prep->final_check Yes improve_prep->final_check

Caption: Troubleshooting workflow for poor MS signal intensity.

Section 4: Untangling the Complexity of ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful and sensitive technique for analyzing fluorinated molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[13] However, the interpretation of ¹⁹F NMR spectra of fluorinated indazoles can be non-intuitive.

Frequently Asked Questions (FAQs): ¹⁹F NMR

Q1: Why do the ¹⁹F chemical shifts of my fluorinated indazole change so dramatically with small changes in pH or solvent?

A: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[13] For fluorinated indazoles, protonation of the imidazole ring upon changing to an acidic pH can cause significant changes in the electron density around the fluorine atom, leading to large shifts in the ¹⁹F signal.[14] The direction of this shift (upfield or downfield) can depend on the position of the fluorine atom on the indazole ring.[14] Solvents can also influence the chemical shift through hydrogen bonding and other intermolecular interactions.

Q2: I'm seeing more ¹⁹F signals than expected for my chiral fluorinated indazole. What could be the reason?

A: If your molecule contains a stereogenic center and a prochiral group with fluorine atoms (e.g., a CHF₂ group), the fluorine atoms can become diastereotopic.[15][16] This means they are in different chemical environments and will appear as two distinct signals in the ¹⁹F NMR spectrum, often with a geminal ²J(¹⁹F-¹⁹F) coupling constant.[15][16]

Troubleshooting Guide: ¹⁹F NMR

Q1: My ¹⁹F NMR spectrum has broad peaks. What are the possible causes?

A: Peak broadening in ¹⁹F NMR can be caused by several factors:

  • Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved, you will see broad lines. Try using a different deuterated solvent or gently warming the sample to improve solubility.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: The fluorine atoms might be undergoing chemical exchange on the NMR timescale. Running the experiment at different temperatures can help confirm this; if the peaks sharpen or coalesce at a different temperature, exchange is likely occurring.[4]

Q2: How can I be sure I'm quantifying my fluorinated indazole correctly using ¹⁹F NMR?

A: For accurate quantification, follow these steps:

  • Use an Internal Standard: Add a known amount of a fluorinated internal standard that has a simple spectrum and does not overlap with your analyte signals. Hexafluorobenzene (HFB) is a common choice.[8]

  • Ensure Full Relaxation: Use a sufficient relaxation delay (D1) to allow all ¹⁹F nuclei to fully relax between scans. A good starting point is 5 times the longest T₁ value.

  • Acquire Sufficient Scans: Collect enough scans to achieve a good signal-to-noise ratio for both your analyte and the internal standard.

  • Proper Processing: After Fourier transformation, carefully phase the spectrum and apply a baseline correction. Integrate the signals of your analyte and the internal standard to determine the relative amounts.

Diagram: ¹⁹F NMR Acquisition and Processing Workflow

G cluster_acq Acquisition cluster_proc Processing & Analysis prep_sample Prepare Sample (with Internal Standard) lock_shim Lock & Shim prep_sample->lock_shim setup_params Set Parameters (D1, NS, etc.) lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate quantify Quantify vs. Internal Standard integrate->quantify

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Fluorinated Indazoles: A Focus on 4-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject of Analysis: Initial inquiries for the detailed ¹H and ¹³C NMR spectral data of 4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3) did not yield publicly available experimental spectra suitable for the in-depth analysis required for this guide. To provide a comprehensive and scientifically rigorous resource, this guide will focus on the closely related and well-characterized parent compound, 4-Fluoro-1H-indazole (CAS 341-23-1) . By comparing its spectral features with those of the non-fluorinated 1H-Indazole and the N-methylated 1-Methyl-1H-indazole , we can establish a robust analytical framework. This approach allows for a detailed exploration of the electronic effects of the fluorine substituent and provides a basis for predicting the spectral characteristics of the originally intended subject, this compound.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1] The introduction of fluorine atoms into the indazole scaffold can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indazoles particularly attractive for drug development.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of these complex heterocyclic systems. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-1H-indazole, offering a comparative perspective against its non-fluorinated and N-methylated counterparts to elucidate the structural and electronic effects of substitution.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 4-Fluoro-1H-indazole and its comparative analogues. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundH3H5H6H7N1-H / N1-CH₃
1H-Indazole8.02 (s)7.75 (d, 8.1)7.17 (t, 7.5)7.37 (t, 7.7)13.10 (br s)
4-Fluoro-1H-indazole8.15 (s)7.02 (dd, 10.4, 8.4)7.39 (m)7.58 (d, 8.4)13.50 (br s)
1-Methyl-1H-indazole7.95 (s)7.73 (d, 8.2)7.15 (t, 7.0)7.55 (d, 8.5)4.05 (s)

Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Data is compiled and representative of typical values found in the literature.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundC3C3aC4C5C6C7C7aN1-CH₃
1H-Indazole133.5121.2120.9126.1120.0109.5139.9-
4-Fluoro-1H-indazole134.1110.1 (d, 19.0)155.0 (d, 245.0)105.9 (d, 22.0)128.1 (d, 5.0)110.2 (d, 2.0)141.1 (d, 11.0)-
1-Methyl-1H-indazole133.1121.1120.8125.9119.5109.1139.835.2

Chemical shifts (δ) in ppm, ¹³C-¹⁹F coupling constants (J) in Hz. Data is compiled and representative of typical values found in the literature.[3]

Spectral Analysis and Mechanistic Insights

The placement of substituents on the indazole ring system induces predictable yet nuanced changes in the NMR spectra, reflecting alterations in the electronic environment of the nuclei.

The Influence of 4-Fluoro Substitution

The introduction of a highly electronegative fluorine atom at the C4 position has the most dramatic effect on the spectrum.

  • ¹H NMR: In 4-Fluoro-1H-indazole, the H5 proton experiences a significant upfield shift to ~7.02 ppm and appears as a doublet of doublets due to coupling with both H6 and the neighboring fluorine atom. The H3 proton is slightly deshielded, appearing further downfield at ~8.15 ppm compared to the parent indazole.

  • ¹³C NMR: The most pronounced effect is the large downfield shift of the directly attached C4 carbon to ~155.0 ppm, accompanied by a very large one-bond C-F coupling constant (~245.0 Hz). This is a hallmark of direct fluorination on an aromatic ring. The adjacent carbons, C3a and C5, also exhibit significant two-bond C-F couplings.[3]

The strong electron-withdrawing nature of fluorine decreases the electron density across the benzene portion of the indazole ring, leading to these characteristic shifts and coupling patterns.

The Effect of N1-Methylation

Comparing 1H-Indazole to 1-Methyl-1H-indazole reveals the impact of replacing the N-H proton with a methyl group.

  • ¹H NMR: The most obvious change is the disappearance of the broad N1-H signal around 13 ppm and the appearance of a sharp singlet for the N1-CH₃ protons at approximately 4.05 ppm. The aromatic protons show minor shifts, indicating that N-methylation has a less dramatic electronic impact on the ring compared to C4 fluorination.

  • ¹³C NMR: The addition of the N1-methyl group introduces a new signal around 35.2 ppm. The chemical shifts of the ring carbons are only slightly perturbed, confirming that the primary electronic structure of the indazole core remains largely intact.

Comparative Analysis: Predicting the Spectrum of this compound

By combining the observed effects of C4-fluorination and N1-methylation, we can make informed predictions about the ¹H and ¹³C NMR spectra of this compound.

  • Predicted ¹H NMR:

    • A sharp singlet for the N1-CH₃ group is expected around 4.10 ppm.

    • The H3 proton will likely be the most downfield aromatic proton, appearing as a singlet around 8.10-8.20 ppm.

    • The H5 proton will be shifted upfield due to the fluorine at C4 and will appear as a doublet of doublets.

    • The H6 and H7 protons will form a multiplet and a doublet, respectively, with chemical shifts similar to those in 4-Fluoro-1H-indazole.

  • Predicted ¹³C NMR:

    • The spectrum will feature a methyl carbon signal around 35-36 ppm.

    • A large downfield shift for C4 with a significant ¹JCF coupling constant is expected.

    • The remaining carbon signals will closely resemble those of 4-Fluoro-1H-indazole, with observable C-F coupling patterns for C3a, C5, C6, C7, and C7a.

This predictive analysis underscores the additive nature of substituent effects in NMR spectroscopy, providing a powerful tool for structural confirmation.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition (400 MHz):

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Perform standard shimming procedures to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1 second and 16 scans is typically sufficient.

  • ¹³C NMR Acquisition (100 MHz):

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • A spectral width of ~220 ppm is appropriate.

    • Employ a 30° pulse angle with a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Visualizing Experimental Workflow

The logical workflow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID (1H & 13C) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Assign Assign Signals Reference->Assign Compare Compare with Analogues Assign->Compare Structure Confirm Structure Compare->Structure

Caption: Standard workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Fluoro-1H-indazole provide a clear illustration of the powerful diagnostic information embedded in chemical shifts and coupling constants. The fluorine substituent at the C4 position induces significant and predictable changes in the spectra, most notably the large C-F coupling constants and the upfield shift of the adjacent H5 proton. By comparing these features with non-fluorinated and N-methylated indazoles, a comprehensive understanding of the structure-spectra relationship can be established. This comparative approach not only validates the structure of the analyzed compounds but also enables the confident prediction of spectral features for related molecules like this compound, making it an invaluable strategy for researchers in drug discovery and chemical synthesis.

References

Comparing the reactivity of 4-fluoro vs. 4-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Fluoro- vs. 4-Bromo-1-Methyl-1H-Indazole

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to applications in oncology, inflammation, and neuroscience.[4][5] The strategic functionalization of the indazole ring is therefore a critical task in drug discovery.

This guide provides a comprehensive comparison of two key building blocks: 4-fluoro-1-methyl-1H-indazole and 4-bromo-1-methyl-1H-indazole . While seemingly similar, the choice between a fluorine or bromine substituent at the C4-position dictates entirely different synthetic strategies and capabilities. Understanding their distinct reactivity profiles is essential for researchers aiming to efficiently construct libraries of novel indazole derivatives. We will explore their performance in fundamental synthetic transformations, grounded in mechanistic principles and supported by actionable experimental protocols.

Pillar 1: The Electronic Dichotomy of Fluorine vs. Bromine

The divergent reactivity of these two compounds stems from the fundamental electronic properties of the halogen substituents.

  • This compound : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[6] This effect significantly lowers the electron density of the aromatic ring, rendering it "electron-deficient." While fluorine can technically donate lone-pair electrons via a mesomeric effect (+M), this is weak for fluorine and is overwhelmingly overshadowed by its inductive pull.[7][8] This profound polarization is the key to its unique reactivity in nucleophilic aromatic substitution.

  • 4-Bromo-1-methyl-1H-indazole : Bromine is less electronegative than fluorine, resulting in a weaker inductive (-I) effect.[6] However, the carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This property is crucial for its role as a reactive handle in transition metal-catalyzed cross-coupling reactions, which typically rely on an oxidative addition step. The general reactivity trend for aryl halides in such reactions is I > Br > Cl >> F.[9][10]

This electronic dichotomy establishes a clear strategic choice: the fluoro derivative is pre-activated for nucleophilic attack, while the bromo derivative is the ideal substrate for metal-catalyzed bond formations.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

A. Nucleophilic Aromatic Substitution (SNAr): The Domain of Fluorine

Nucleophilic aromatic substitution is a powerful method for introducing heteroatom nucleophiles, particularly when the aromatic ring is electron-deficient.[11][12]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13][14] The stability of this complex is the single most important factor governing the reaction rate.

The potent inductive effect of the fluorine atom in This compound is perfectly positioned to stabilize the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[13][15] In contrast, the less electronegative bromine provides significantly less stabilization, making 4-bromo-1-methyl-1H-indazole far less reactive under SNAr conditions.

References

Distinguishing Isomeric Scaffolds: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core scaffold, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate these isomers is a critical analytical challenge.[1][2] Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for this purpose, with fragmentation patterns offering a fingerprint of a molecule's structure.

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Fluoro-1-methyl-1H-indazole, a fluorinated and methylated indazole derivative. In the absence of direct, publicly available experimental data for this specific compound, this guide will present a predictive fragmentation pathway based on established principles of mass spectrometry and data from analogous structures.[3][4][5][6] Furthermore, we will explore the theoretical differences in fragmentation that could be exploited to distinguish this compound from its positional isomers: 5-Fluoro-, 6-Fluoro-, and 7-Fluoro-1-methyl-1H-indazole.

The Challenge of Isomer Differentiation

Differentiating positional isomers by mass spectrometry can be a formidable task, as they often yield very similar, if not identical, mass spectra under standard conditions.[1][2] Advanced techniques such as tandem mass spectrometry (MS/MS), chemical ionization, or ion mobility spectrometry are often necessary to induce characteristic fragmentations that reveal the subtle structural differences.[7][8][9][10] The position of a substituent on an aromatic or heterocyclic ring can influence the stability of the molecular ion and its subsequent fragmentation pathways, leading to variations in the relative abundances of shared fragment ions or the formation of unique, diagnostic ions.

Proposed Fragmentation Pathway of this compound

The molecular weight of this compound is 150.15 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 150. The fragmentation of this ion will likely be driven by the inherent instability of the ionized molecule and the directing effects of the fluoro and methyl substituents on the indazole core.

A plausible fragmentation pathway is initiated by the loss of a hydrogen radical from the methyl group, leading to a stable, resonance-delocalized cation. Subsequent or alternative fragmentation steps may involve the cleavage of the indazole ring system and the loss of small neutral molecules.

fragmentation_pathway M This compound (m/z 150, M⁺˙) A [M - H]⁺ (m/z 149) M->A - H˙ B [M - CH₃]⁺ (m/z 135) M->B - CH₃˙ C [M - N₂]⁺˙ (m/z 122) M->C - N₂ D [M - HCN]⁺˙ (m/z 123) M->D - HCN F [C₆H₄F]⁺ (m/z 95) B->F - C₂H₂N E [C₇H₄F]⁺ (m/z 123 - H) D->E - H˙

Caption: Proposed EI-MS fragmentation pathway for this compound.

The primary fragmentation steps are predicted as follows:

  • Loss of a Hydrogen Radical (-H˙): The initial loss of a hydrogen radical from the N-methyl group is a common fragmentation pathway for N-methylated compounds, leading to the formation of a stable iminium ion at m/z 149 . This is often a prominent peak in the spectrum.

  • Loss of a Methyl Radical (-CH₃˙): Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 135 . The stability of this ion will be influenced by the electron-donating or -withdrawing nature of the fluorine substituent on the indazole ring.

  • Loss of Dinitrogen (-N₂): Heterocyclic compounds containing a pyrazole ring can undergo ring cleavage with the elimination of a stable dinitrogen molecule. This would lead to a fragment ion at m/z 122 .

  • Loss of Hydrogen Cyanide (-HCN): Another common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide, which would produce a fragment at m/z 123 .

  • Further Fragmentation: The fragment at m/z 135 could further lose a molecule of acetylene and a nitrogen atom to yield a fluorophenyl cation at m/z 95 .

Comparative Analysis with Positional Isomers

The key to differentiating this compound from its 5-, 6-, and 7-fluoro isomers lies in how the position of the fluorine atom affects the stability of the fragment ions. While the primary fragmentation pathways are likely to be similar across all isomers, the relative intensities of the resulting peaks may differ significantly.

  • 5-Fluoro-1-methyl-1H-indazole: The fluorine atom at the 5-position may influence the electronic environment of the pyrazole ring differently than at the 4-position. This could alter the propensity for N₂ or HCN loss, leading to different relative abundances of the m/z 122 and m/z 123 fragments compared to the 4-fluoro isomer.

  • 6-Fluoro-1-methyl-1H-indazole: Similar to the 5-fluoro isomer, the electronic effects of the fluorine at the 6-position will modulate the fragmentation cascade. Subtle differences in the stability of the resulting cations could be observed in the relative peak heights.

  • 7-Fluoro-1-methyl-1H-indazole: The proximity of the fluorine atom to the N-methyl group in the 7-position could potentially lead to unique fragmentation pathways involving interactions between these two groups, such as through-space hydrogen abstraction or rearrangement reactions. This might result in the formation of diagnostic fragment ions not observed for the other isomers.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate these predictions and develop a robust method for isomer differentiation, the following protocol is recommended:

experimental_workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve 1 mg of each isomer in 1 mL of methanol B Inject 1 µL into GC-MS system A->B C GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) B->C D Oven Program: 100°C (1 min) to 280°C at 15°C/min C->D E MS Conditions: Electron Ionization (70 eV) D->E F Scan Range: m/z 40-400 E->F G Acquire full scan mass spectra F->G H Perform tandem MS (MS/MS) on the molecular ion (m/z 150) G->H I Compare fragmentation patterns and relative ion abundances H->I

Caption: Recommended experimental workflow for GC-MS analysis.

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) and tandem mass spectrometry (MS/MS) capabilities is recommended.

Sample Preparation:

  • Prepare individual solutions of this compound and its positional isomers (5-, 6-, and 7-fluoro) at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

Gas Chromatography Method:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating the isomers.

  • Oven Program: Start at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Operate in full scan mode over a mass range of m/z 40-400.

  • Tandem MS (MS/MS): Isolate the molecular ion (m/z 150) for each isomer and perform collision-induced dissociation (CID) at varying collision energies to generate product ion spectra.

Data Analysis:

  • Compare the retention times of the isomers.

  • Analyze the full scan mass spectra for differences in the relative abundances of the major fragment ions.

  • Examine the MS/MS spectra for the presence of unique product ions or significant differences in product ion ratios that can serve as diagnostic markers for each isomer.

Predicted Key Fragments for Comparison

m/z Proposed Fragment Ion Expected Significance for Differentiation
150Molecular Ion (M⁺˙)Present for all isomers, serves as the precursor for fragmentation.
149[M - H]⁺Likely a major peak for all isomers. Subtle differences in abundance may be observed.
135[M - CH₃]⁺Abundance may vary depending on the electronic influence of the fluorine position.
123[M - HCN]⁺˙The relative intensity of this peak compared to m/z 122 could be a key differentiator.
122[M - N₂]⁺˙The ease of this rearrangement could be influenced by the fluorine's position.
95[C₆H₄F]⁺A common fragment for all isomers, but its formation pathway may be favored differently.

Conclusion

References

The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of N1 vs. N2 Methylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure." Its presence in numerous FDA-approved drugs and clinical candidates is a testament to its therapeutic potential.[1] However, the seemingly subtle difference between N1 and N2 substitution on the indazole ring can lead to vastly different biological outcomes. This guide provides an in-depth technical comparison of N1 versus N2 methylated indazoles, offering insights into their differential biological activities, the mechanistic rationale behind these differences, and the experimental workflows required for their evaluation.

The Critical Influence of Nitrogen Position on Biological Activity

The indazole core, a fusion of benzene and pyrazole rings, possesses two nitrogen atoms that can be substituted.[2] The position of this substitution dictates the orientation of the substituent and, consequently, the molecule's interaction with its biological target. This regioisomerism is a critical factor in determining a compound's pharmacological profile, including its potency, selectivity, and mechanism of action.

A prime example of this is seen in the realm of kinase inhibitors. Pazopanib, an N2-substituted indazole, is a potent multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3] Conversely, Niraparib, an N2-substituted indazole, is a powerful PARP (poly(ADP-ribose) polymerase) inhibitor used in the treatment of ovarian cancer. The specific placement of the substituent on the indazole nitrogen is a key determinant of their respective target selectivities and therapeutic applications.

Quantitative Comparison of N1 vs. N2 Substituted Indazoles

Direct head-to-head comparisons of the biological activity of N1 and N2 methylated isomers of the same parent indazole compound are not always readily available in the literature. However, analysis of structure-activity relationship (SAR) studies on various indazole series consistently demonstrates the profound impact of the substitution pattern.

To illustrate this, the following table presents a comparative summary of the biological activities of representative N1- and N2-substituted indazoles. It is important to note that these compounds are not isomers of each other but are examples of drugs and clinical candidates where the indazole substitution pattern is a key feature.

Compound/SeriesSubstitutionTarget(s)IC50/ActivityReference(s)
PazopanibN2-substitutedVEGFRs, PDGFRs, c-KIT10-84 nM--INVALID-LINK--
NiraparibN2-substitutedPARP-1, PARP-23.8 nM, 2.1 nM--INVALID-LINK--
AxitinibN1-substitutedVEGFRs0.1-1.1 nM--INVALID-LINK--
GranisetronN1-substituted5-HT3 receptor antagonistPotent antagonist activity--INVALID-LINK--
N2-benzyl-3-(4-methylphenyl)-2H-indazolesN2-substitutedAnti-angiogenicSignificant activity--INVALID-LINK--

Mechanistic Insights into Differential Activity

The differential activity of N1 and N2 isomers often stems from their distinct abilities to form key interactions within the binding sites of their target proteins. For instance, in the ATP-binding pocket of kinases, the indazole core can act as a hinge-binder, and the position of the substituent on the nitrogen atom can influence the molecule's ability to adopt the optimal conformation for binding.

Case Study: Kinase Inhibition

Many indazole-based kinase inhibitors function by mimicking the adenine base of ATP. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain. The positioning of a larger substituent at either N1 or N2 will orient the rest of the molecule differently within the active site, affecting its interactions with other key residues and ultimately determining its inhibitory potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Indazole Inhibitor Hinge Hinge Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Indazole Core Indazole Core Indazole Core->Hinge H-bonds N1/N2 Substituent N1/N2 Substituent N1/N2 Substituent->Hydrophobic Pocket Hydrophobic Interactions N1/N2 Substituent->Gatekeeper Residue Steric Clash/Fit caption Fig. 1: Differential binding of N1/N2 indazole isomers.

Caption: Differential binding modes of N1 vs. N2 indazole isomers in a kinase active site.

Experimental Workflows for Comparative Analysis

To rigorously compare the biological activities of N1 and N2 methylated indazoles, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for assessing key biological endpoints.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the N1 and N2 methylated indazole compounds in 100% DMSO.

    • Serially dilute the compounds in assay buffer to the desired concentrations.

    • Prepare a solution of the target kinase and a biotinylated substrate peptide in assay buffer.

    • Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • In a 384-well plate, add the kinase and substrate solution.

    • Add the serially diluted N1 and N2 indazole compounds or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Prepare Reagents (Kinase, Substrate, Compounds, ATP, Detection Mix) dispense Dispense Kinase, Substrate, and Compounds into 384-well plate start->dispense initiate Initiate reaction with ATP dispense->initiate incubate_reaction Incubate at RT (e.g., 60 min) initiate->incubate_reaction stop_reaction Stop reaction with Detection Mix incubate_reaction->stop_reaction incubate_detection Incubate at RT (e.g., 60 min) stop_reaction->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate analyze Calculate IC50 values read_plate->analyze caption Fig. 2: TR-FRET Kinase Inhibition Assay Workflow.

Caption: A streamlined workflow for determining kinase inhibition using a TR-FRET assay.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compounds on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549, MCF-7) in appropriate media until approximately 80% confluent.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the N1 and N2 methylated indazole compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the compounds or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate and allow to adhere treat Treat cells with serially diluted N1 and N2 indazole compounds start->treat incubate_cells Incubate for 72 hours treat->incubate_cells add_mtt Add MTT solution and incubate for 3-4 hours incubate_cells->add_mtt solubilize Add solubilizing agent to dissolve formazan add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze caption Fig. 3: MTT Antiproliferative Assay Workflow.

Caption: A standard workflow for assessing the antiproliferative effects of compounds.

Signaling Pathways Modulated by Indazole Derivatives

The biological effects of N1 and N2 methylated indazoles are mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

VEGFR Signaling Pathway

Pazopanib, an N2-substituted indazole, exerts its anti-angiogenic effects by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs). This disrupts the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib (N2-Indazole) Pazopanib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation caption Fig. 4: VEGFR Signaling Pathway Inhibition.

Caption: Simplified VEGFR signaling pathway and the point of inhibition by Pazopanib.

Conclusion

The choice between N1 and N2 substitution on the indazole scaffold is a critical decision in drug design that can profoundly influence the biological activity of a molecule. While both N1- and N2-substituted indazoles have yielded successful drugs, their distinct pharmacological profiles underscore the importance of synthesizing and evaluating both regioisomers during lead optimization. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically investigate the comparative biological activities of N1 and N2 methylated indazoles, ultimately facilitating the development of more potent and selective therapeutics.

References

A Spectroscopic Guide to the N-Methylation of 4-Fluoro-1H-indazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. This guide provides an in-depth spectroscopic comparison of 4-Fluoro-1-methyl-1H-indazole and its immediate precursor, 4-fluoro-1H-indazole. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural changes that occur upon N-methylation, a critical step in the synthesis of many pharmacologically active molecules. This guide will also present a robust, field-tested protocol for this transformation, explaining the rationale behind the experimental choices to ensure reproducibility and high yield.

Introduction: The Significance of N-Methylated Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a powerful tool for modulating the physicochemical properties and biological activity of these compounds. The addition of a methyl group to the nitrogen atom of the pyrazole ring can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

This compound (C₈H₇FN₂) is a key building block in the synthesis of various pharmaceutical candidates. Its precursor, 4-fluoro-1H-indazole (C₇H₅FN₂), provides the foundational heterocyclic system.[1][2][3][4][5][6] The regioselectivity of the N-methylation of indazoles can be a significant challenge, often resulting in a mixture of N1 and N2 isomers.[7] The reaction conditions, therefore, must be carefully controlled to favor the desired N1-alkylation.

This guide will walk you through the synthesis and, more importantly, the detailed spectroscopic analysis that confirms the successful and regioselective methylation of 4-fluoro-1H-indazole.

Synthesis of this compound: An Experimental Protocol

The following protocol is a robust method for the N-methylation of 4-fluoro-1H-indazole, adapted from established procedures for similar indazole systems. The choice of a strong, non-nucleophilic base and an aprotic polar solvent is crucial for achieving high regioselectivity for the N1 isomer.

Experimental Workflow: N-Methylation of 4-fluoro-1H-indazole

cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up and Purification Start Dissolve 4-fluoro-1H-indazole in anhydrous DMF Cool Cool to 0°C (ice bath) Start->Cool Add_Base Add Sodium Hydride (NaH) portion-wise Cool->Add_Base Stir_1 Stir at 0°C for 30 min Add_Base->Stir_1 Add_MeI Add Methyl Iodide (CH3I) dropwise at 0°C Stir_1->Add_MeI Warm_Stir Warm to room temperature and stir for 2-4 hours Add_MeI->Warm_Stir Monitor Monitor reaction by TLC Warm_Stir->Monitor Quench Quench with saturated aqueous NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine, dry over anhydrous Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure this compound Purify->End

Caption: Step-by-step workflow for the synthesis of this compound.

Materials:

  • 4-fluoro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1H-indazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Causality: The use of a strong base like NaH is essential to deprotonate the indazole, forming the nucleophilic indazolide anion.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation, which is typically indicated by the cessation of hydrogen gas evolution.

  • To the resulting solution, add methyl iodide (1.1 equivalents) dropwise while maintaining the temperature at 0°C. Causality: The indazolide anion then acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Comparison: Unveiling the Structural Transformation

The following sections provide a detailed comparative analysis of the spectroscopic data for 4-fluoro-1H-indazole and its N-methylated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum upon methylation is the disappearance of the broad N-H proton signal and the appearance of a new singlet corresponding to the N-methyl group.

Compound ¹H NMR Data (Anticipated)
4-fluoro-1H-indazole Aromatic protons (multiplets), N-H proton (broad singlet, downfield)
This compound Aromatic protons (multiplets), N-CH₃ protons (singlet, ~4.0 ppm)

Note: The exact chemical shifts of the aromatic protons will be influenced by the fluorine substituent and the position of the methyl group.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the key indicator of successful methylation is the appearance of a new signal in the aliphatic region corresponding to the carbon of the N-methyl group. The chemical shifts of the aromatic carbons will also be slightly altered due to the change in the electronic environment upon N-alkylation.

Compound ¹³C NMR Data (Anticipated)
4-fluoro-1H-indazole Aromatic carbons (multiple signals in the aromatic region)
This compound Aromatic carbons (multiple signals in the aromatic region), N-CH₃ carbon (signal in the aliphatic region, ~30-40 ppm)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

The most prominent change in the IR spectrum upon methylation is the disappearance of the N-H stretching vibration, which is typically observed as a broad band in the region of 3100-3500 cm⁻¹ for the precursor.

Compound Key IR Absorptions (Anticipated)
4-fluoro-1H-indazole N-H stretch (broad, ~3100-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1400-1600 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹)
This compound C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-3000 cm⁻¹), C=C aromatic stretch (~1400-1600 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 14 units higher than that of its precursor, 4-fluoro-1H-indazole, corresponding to the addition of a CH₂ group and the loss of a hydrogen atom.

Compound Molecular Weight Anticipated Molecular Ion Peak (m/z)
4-fluoro-1H-indazole 136.13 g/mol [3]136
This compound 150.16 g/mol [1]150

Conclusion

The successful synthesis of this compound from 4-fluoro-1H-indazole can be unequivocally confirmed through a comparative analysis of their spectroscopic data. The key changes to look for are:

  • ¹H NMR: The disappearance of the N-H proton signal and the appearance of a singlet for the N-methyl group.

  • ¹³C NMR: The appearance of a new signal in the aliphatic region for the N-methyl carbon.

  • IR Spectroscopy: The disappearance of the broad N-H stretching band.

  • Mass Spectrometry: An increase of 14 m/z units in the molecular ion peak.

By carefully following the provided experimental protocol and analyzing the resulting spectroscopic data, researchers can confidently synthesize and characterize this important building block for drug discovery and development. This guide serves as a comprehensive resource, blending practical methodology with the fundamental principles of spectroscopic analysis to ensure both the integrity of the synthesis and the certainty of the final product's identity.

References

A Comparative Guide to the Structural Validation of Synthesized 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth comparison of standard and advanced analytical techniques for validating the chemical structure of 4-Fluoro-1-methyl-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry.

Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, form the backbone of a vast number of pharmaceuticals.[1][2][3] The introduction of a fluorine atom, as in our target molecule, can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation paramount. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices and presents a self-validating workflow for ensuring the integrity of your synthesized material.

The Foundational Analysis: Confirming Mass and Formula

Before delving into the intricacies of atomic connectivity, the first step is to confirm that the synthesized compound has the correct molecular weight and elemental composition. Mass spectrometry (MS) is the principal tool for this purpose.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For a new compound like this compound, high-resolution mass spectrometry (HRMS) is essential. Unlike nominal mass measurements, HRMS provides a highly accurate mass, allowing for the confident determination of the elemental formula.[4]

Causality of Method Choice: Electrospray ionization (ESI) is a preferred "soft" ionization technique for this molecule.[4] It typically protonates the molecule, forming an [M+H]⁺ ion with minimal fragmentation. This is crucial in the initial stages to unequivocally identify the molecular ion peak. Electron ionization (EI), a "harder" technique, can also be used and is valuable for creating reproducible fragmentation patterns for library matching, though it may sometimes result in a low abundance or absent molecular ion.[4]

PropertyTheoretical Value for C₈H₇FN₂
Molecular Formula C₈H₇FN₂
Average Molecular Weight 150.15 g/mol
Monoisotopic Mass 150.05932639 Da
Expected Ion (ESI-MS) [M+H]⁺ = 151.0671 Da
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings: Operate the mass spectrometer in positive ion mode with a mass resolution of >10,000.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Validation: The primary validation is the observation of a prominent ion at m/z 151.0671 ± 5 ppm. The instrument software can then be used to confirm that the elemental formula C₈H₈FN₂⁺ is the only logical fit for this mass.

Elucidating the Connectivity: The Power of NMR Spectroscopy

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[6] For an aromatic heterocyclic structure, a combination of ¹H and ¹³C NMR is the most powerful tool for unambiguous structural elucidation.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the chemical environment, number, and connectivity of protons in a molecule. Based on the structure of this compound, we can predict a distinct spectrum.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

SignalPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Methyl Protons ~3.8 - 4.0Singlet (s)3HN-CH₃Protons on a methyl group attached to a nitrogen in a heterocyclic ring. Appears as a sharp singlet as there are no adjacent protons to couple with.
Aromatic Proton ~7.8 - 8.0Singlet (s)1HH-3Proton on the pyrazole ring. Often appears as a sharp singlet in 1-substituted indazoles.
Aromatic Protons ~7.0 - 7.4Multiplet (m)3HH-5, H-6, H-7Protons on the fluorinated benzene ring. The fluorine atom will cause complex splitting (coupling) with adjacent protons (H-5) and to a lesser extent, more distant ones.
Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The presence of the electronegative fluorine atom has a significant and diagnostically useful effect.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Predicted Shift (δ, ppm)AssignmentRationale & Expected Coupling
~155 - 165 (d)C-4The carbon directly bonded to fluorine will show a very large coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. This is the most definitive signal in the spectrum.
~140 - 145C-7aQuaternary carbon at the ring junction.
~130 - 135C-3Carbon on the pyrazole ring.
~120 - 130C-3aQuaternary carbon at the ring junction, adjacent to the fluorine-bearing carbon. May show a small C-F coupling.
~110 - 125 (m)C-5, C-6, C-7Aromatic carbons of the benzene ring. Their exact shifts and potential smaller C-F couplings (²JCF, ³JCF) can be complex but will fall within the expected aromatic region.
~30 - 35N-CH₃The aliphatic methyl carbon, appearing in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the ¹H signals.

  • Validation: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values. The presence of a large doublet in the ¹³C spectrum is a key confirmation of the C-F bond.

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[7] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary check.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic (N-CH₃)
1590 - 1620C=C StretchAromatic Ring
1450 - 1550C=N StretchIndazole Ring
1000 - 1100C-F StretchAryl-Fluoride
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply firm pressure to the sample. Acquire the sample spectrum.

  • Validation: The resulting spectrum should be automatically background-corrected. Confirm the presence of the key vibrational bands listed in the table.

The Gold Standard: Single-Crystal X-ray Crystallography

When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the definitive method.[8] It provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Causality of Method Choice: This technique is chosen when NMR and MS data might be ambiguous, or when stereochemistry is (though not applicable to this achiral molecule). It is the only technique that provides a direct "picture" of the molecule. The primary challenge is growing a suitable, diffraction-quality single crystal, which can be a significant bottleneck.[9]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size, clear, and without visible fractures) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (to reduce thermal motion) in an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The structure is then refined to best fit the experimental data.

  • Validation: The final refined structure provides an unambiguous confirmation of the atomic connectivity, including the precise positions of the fluorine atom and the methyl group on the indazole core.

Comparative Summary and Workflow Visualization

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight and elemental formula.High sensitivity, requires minimal sample.Provides no information on atom connectivity.
NMR Spectroscopy Detailed atomic connectivity and chemical environment.The most powerful tool for routine structure elucidation.Requires more sample, can be complex to interpret.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited structural information.
X-ray Crystallography Absolute 3D structure, bond lengths, and angles.Unambiguous and definitive.Requires a suitable single crystal, which can be difficult to obtain.

General Validation Workflow

G cluster_0 Initial Synthesis cluster_2 Definitive Validation Synthesis Synthesized Product (Crude) Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Confirms Formula Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity MS->NMR IR IR Spectroscopy Confirms Functional Groups NMR->IR XRay X-Ray Crystallography (If required) Absolute Structure IR->XRay Optional

Caption: Standard workflow for structural validation of a synthesized compound.

NMR Data Acquisition Workflow

G Sample Dissolve 5-10 mg in CDCl₃ Tube Transfer to NMR Tube Sample->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Lock->AcquireC13 Process Process Data (FT, Phase, Integrate) AcquireH1->Process AcquireC13->Process Interpret Interpret Spectra & Compare to Predicted Process->Interpret

Caption: Step-by-step workflow for acquiring NMR data.

Conclusion

The structural validation of a synthesized molecule like this compound is a systematic process that builds a case for the proposed structure piece by piece. It begins with mass spectrometry to confirm the elemental formula, followed by a detailed investigation of the atomic framework using ¹H and ¹³C NMR spectroscopy, which serves as the primary method of confirmation. IR spectroscopy provides rapid, complementary data on the functional groups present. For ultimate confirmation, particularly for publication or patent filing, single-crystal X-ray crystallography provides irrefutable proof. By employing this multi-technique, self-validating approach, researchers can proceed with confidence in the structural integrity of their materials.

References

Comparative study of different synthetic methods for 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom and a methyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of two prominent synthetic routes to 4-fluoro-1-methyl-1H-indazole, a key building block in the development of novel pharmaceuticals. We will delve into a convergent synthesis via an intramolecular Ullmann-type reaction and a linear approach involving the regioselective N-methylation of a 4-fluoro-1H-indazole intermediate.

Method 1: Convergent Synthesis via Intramolecular Ullmann-Type Reaction

This approach constructs the methylated indazole core in a convergent manner, offering advantages in terms of efficiency and control over the final substitution pattern. A notable example of this strategy involves the synthesis of a closely related analogue, 5-bromo-4-fluoro-1-methyl-1H-indazole, which can be adapted for the target molecule.[1][2][3]

The general synthetic sequence commences with a suitably substituted fluorinated aromatic precursor, such as a dihalo-fluorobenzene. This starting material undergoes a directed metalation-formylation sequence to introduce an aldehyde group ortho to one of the halogens. Subsequent condensation with methylhydrazine furnishes a hydrazone intermediate, which is then subjected to a copper-catalyzed intramolecular Ullmann-type cyclization to afford the desired 1-methyl-1H-indazole.[1][2]

Logical Workflow for Ullmann-Type Synthesis

Ullmann_Type_Synthesis Start Substituted Fluorobenzene Formylation Directed Metalation- Formylation Start->Formylation Hydrazone_Formation Condensation with Methylhydrazine Formylation->Hydrazone_Formation Ullmann_Cyclization Intramolecular Ullmann Cyclization (Cu-catalyzed) Hydrazone_Formation->Ullmann_Cyclization Product This compound Ullmann_Cyclization->Product

Caption: Convergent synthesis of this compound via an Ullmann-type reaction.

Experimental Protocol (Adapted from a similar synthesis)

Step 1: Formylation of a Dihalo-fluorobenzene Derivative

A solution of the dihalo-fluorobenzene in an anhydrous ethereal solvent is cooled to low temperatures (e.g., -78 °C) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to effect directed ortho-metalation, followed by the addition of a formylating agent like N,N-dimethylformamide (DMF).

Step 2: Hydrazone Formation

The resulting crude aldehyde is dissolved in a suitable solvent, and methylhydrazine is added. The reaction mixture is typically heated to drive the condensation and formation of the corresponding hydrazone.

Step 3: Intramolecular Ullmann Cyclization

The hydrazone intermediate is dissolved in a polar aprotic solvent, and a copper(I) catalyst, such as copper(I) bromide, is added along with a base. The mixture is heated to promote the intramolecular C-N bond formation, yielding the final indazole product. A study on a similar transformation reported a yield of 96% for the cyclization step.[1]

Advantages and Disadvantages
FeatureAssessment
Regiocontrol Excellent. The methyl group is introduced unambiguously at the N1 position.
Convergence High. The key structural features are assembled late in the synthesis.
Scalability Potentially challenging due to the use of organometallic reagents and copper catalysis.
Starting Materials May require multi-step synthesis of the initial substituted fluorobenzene.

Method 2: Linear Synthesis via Regioselective N-Methylation

This classical and widely employed strategy involves the initial construction of the 4-fluoro-1H-indazole core, followed by the introduction of the methyl group at one of the nitrogen atoms. The key challenge in this approach lies in achieving high regioselectivity for the desired N1-isomer over the N2-isomer.[4][5]

The synthesis of the 4-fluoro-1H-indazole precursor can be accomplished through various methods, such as the cyclization of a fluorinated o-aminobenzaldehyde or a related derivative with a hydrazine source. A patent for a similar compound describes a route starting from 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction to form the indazole ring.[6]

Once the 4-fluoro-1H-indazole is obtained, the N-methylation is typically carried out using an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and solvent system is crucial for directing the methylation to the N1 position. Studies have shown that using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can significantly favor the formation of the thermodynamically more stable N1-alkylated product.[5]

Logical Workflow for N-Methylation Route

N_Methylation_Route Start Fluorinated Precursor Indazole_Formation Indazole Ring Formation Start->Indazole_Formation Indazole_Intermediate 4-Fluoro-1H-indazole Indazole_Formation->Indazole_Intermediate N_Methylation Regioselective N-Methylation Indazole_Intermediate->N_Methylation Separation Isomer Separation (if necessary) N_Methylation->Separation Product This compound Separation->Product

Caption: Linear synthesis of this compound via N-methylation.

Experimental Protocol (General Procedure)

Step 1: Synthesis of 4-Fluoro-1H-indazole

A suitable starting material, such as 2-amino-6-fluorobenzaldehyde, is reacted with a source of hydrazine, often in the presence of an acid or base catalyst, to facilitate the cyclization and formation of the 4-fluoro-1H-indazole ring.

Step 2: Regioselective N-Methylation

To a solution of 4-fluoro-1H-indazole in anhydrous THF under an inert atmosphere, sodium hydride is added portion-wise at a reduced temperature. After the evolution of hydrogen gas ceases, a methylating agent like methyl iodide is added, and the reaction is allowed to proceed to completion. The reaction is then quenched, and the product is extracted.

Step 3: Isomer Separation

If the N-methylation is not completely regioselective, the resulting mixture of N1 and N2 isomers may require separation by chromatographic techniques, such as column chromatography or preparative HPLC.

Advantages and Disadvantages
FeatureAssessment
Regiocontrol Moderate to good, highly dependent on reaction conditions. May require isomer separation.
Convergence Low. This is a linear synthesis.
Scalability Generally more scalable than the Ullmann approach, particularly the N-methylation step.
Starting Materials The 4-fluoro-1H-indazole intermediate may be more readily accessible.[7]

Comparative Analysis and Experimental Data

ParameterMethod 1: Ullmann-Type SynthesisMethod 2: N-Methylation Route
Starting Material Dihalo-fluorobenzene derivative4-Fluoro-1H-indazole
Key Transformation Copper-catalyzed intramolecular C-N couplingRegioselective N-alkylation
Regioselectivity Inherent to the route (N1-selective)Condition-dependent (N1/N2 mixture possible)
Overall Yield Potentially higher due to convergenceCan be lowered by non-selective methylation and separation losses
Scalability More challengingMore straightforward
Purification Generally simpler final stepMay require challenging isomer separation

Spectroscopic Data for this compound:

While specific experimental data for the direct synthesis of this compound is dispersed in the literature, characterization data is available from commercial suppliers and databases.[8][9]

  • ¹H NMR: Expected signals for the aromatic protons, a singlet for the N-methyl group, and characteristic fluorine-proton couplings.

  • ¹³C NMR: Resonances for the aromatic carbons, the N-methyl carbon, and carbon-fluorine coupling constants.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₈H₇FN₂.

Conclusion

Both the convergent Ullmann-type synthesis and the linear N-methylation approach offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the importance of absolute regiocontrol.

The Ullmann-type synthesis provides an elegant and highly regioselective route, making it an attractive option for ensuring the correct isomer is formed without the need for tedious separation. However, the multi-step preparation of the starting material and the challenges associated with scaling up copper-catalyzed reactions may be limiting factors.

The N-methylation route is a more traditional and often more readily scalable approach. Its success hinges on the ability to control the regioselectivity of the methylation step. With optimized conditions, such as the use of NaH in THF, high N1-selectivity can be achieved, minimizing the need for extensive purification.

For researchers in drug discovery and development, the ability to reliably synthesize specific isomers of complex molecules is paramount. A thorough evaluation of the pros and cons of each synthetic strategy, as outlined in this guide, will enable the selection of the most appropriate method to access this compound for further investigation.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel and specialized compounds like 4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3) demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. Our objective is to move beyond mere instruction, offering insights into the causality behind these procedures to ensure a culture of safety and scientific integrity.

Part 1: Hazard Profile and Regulatory Framework

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards and the governing regulations is essential. This compound is classified as a hazardous substance, mandating its management under strict protocols.

1.1 Inherent Chemical Hazards The primary hazard information for this compound is derived from its Safety Data Sheet (SDS), which provides harmonized classifications.[1][2]

Hazard ClassificationGHS CodeDescriptionPictogram
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3][4]GHS07 (Exclamation Mark)[2]
Skin IrritationH315Causes skin irritation.[2][3]GHS07 (Exclamation Mark)[2]
Eye IrritationH319Causes serious eye irritation.[2][3]GHS07 (Exclamation Mark)[2]
Respiratory IrritationH335May cause respiratory irritation.[2][3]GHS07 (Exclamation Mark)[2]

1.2 Regulatory Imperatives The disposal of this chemical falls under the jurisdiction of several federal and local agencies. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] These regulations institute a "cradle-to-grave" management system, meaning the generator of the waste retains responsibility for it from creation to final, safe disposal.[8] All disposal activities must be documented within your institution's Chemical Hygiene Plan (CHP).[6][9][10]

Part 2: Core Disposal Principle: Segregation

The single most critical step in hazardous waste management is proper segregation.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal routes, and significantly increase costs.

This compound is a halogenated heterocyclic organic compound . The presence of the fluorine atom mandates its classification as Halogenated Organic Waste .

Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be used for fuel blending, a more economical disposal method.[11] In contrast, halogenated waste requires high-temperature controlled incineration with flue gas scrubbing to prevent the formation of environmentally persistent and toxic byproducts like dioxins or hydrogen fluoride.[12][13]

Caption: Waste segregation decision workflow for chemical waste.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste.

3.1 Step 1: Don Personal Protective Equipment (PPE) Based on the hazard profile, the following minimum PPE is required before handling the compound or its waste container:

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat.

3.2 Step 2: Prepare the Waste Container

  • Selection: Choose a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) screw-cap container is appropriate. If disposing of a solution, ensure compatibility (e.g., do not store acidic solutions in metal containers).[1]

  • Labeling: The container must be labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "This compound ".

    • A clear list of all components and their approximate percentages if it is a mixed waste stream.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

3.3 Step 3: Waste Accumulation

  • Transfer: Carefully transfer the waste into the prepared, labeled container. If it is a solid, use a dedicated spatula or scoop. For liquids, use a funnel to prevent spillage on the container's exterior.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[14][15] This is a common regulatory violation and a critical safety measure to prevent spills and the release of vapors.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) .[11][14] This area must be at or near the point of generation and under the control of laboratory personnel.

DisposalProcess A 1. Identify Waste & Hazards (Consult SDS) B 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare & Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Transfer Waste to Container (Use funnel, avoid spills) C->D E 5. Securely Close Container (Keep sealed when not in use) D->E F 6. Store in Designated SAA (At or near point of generation) E->F G 7. Request EHS Pickup (Follow institutional procedures) F->G

Caption: Step-by-step workflow for hazardous waste disposal.

3.4 Step 4: Final Disposal On-site treatment or neutralization of this compound is not recommended and is likely prohibited without specific permits.[16] The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12] When the container is nearly full (no more than 90% capacity) or the accumulation time limit is reached, follow your institution's procedures to request a waste pickup.[17]

Part 4: Spill and Decontamination Procedures

4.1 Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., sand, vermiculite).[3]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • All materials used for cleanup (gloves, absorbent, etc.) must be disposed of as hazardous waste.

4.2 Decontamination:

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone). The first rinse (rinsate) must be collected and disposed of as halogenated organic hazardous waste. Subsequent rinses may be managed according to laboratory procedures for non-hazardous waste after ensuring complete removal of the compound.

  • Surfaces: Wipe contaminated surfaces with a towel soaked in an appropriate solvent, followed by soap and water. The used towel must be disposed of as hazardous waste.

Part 5: Summary of Best Practices

DoDo Not
Consult the SDS before handling the chemical.[1]Do not dispose of this chemical down the drain or in the regular trash.[10][12]
Wear appropriate PPE at all times.[5]Do not mix with non-halogenated, acidic, or reactive waste streams.[5][13]
Segregate as Halogenated Organic Waste .[11][13]Do not leave waste containers open or unlabeled.[14][15]
Keep waste containers closed except when adding waste.[14]Do not fill containers beyond 90% capacity.[17]
Store waste in a designated Satellite Accumulation Area.[11]Do not attempt to neutralize or treat the waste yourself without authorization.[16]
Arrange for disposal through your institution's EHS office.[7]Do not pour waste into an empty container from another chemical without ensuring it is clean.

References

Definitive Guide to Personal Protective Equipment for Handling 4-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 4-Fluoro-1-methyl-1H-indazole (CAS No. 1092961-07-3). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Immediate Safety Briefing: Hazard Profile

This compound is classified with the GHS07 pictogram, indicating it is a hazardous substance requiring careful handling.[1] The primary risks associated with this compound are:

  • Harmful if swallowed (H302).[1][2]

  • Causes skin irritation (H315).[1][3][4]

  • Causes serious eye irritation (H319).[1][3][4]

  • May cause respiratory irritation (H335).[1][3][4]

Given these hazards, direct contact with skin, eyes, and mucous membranes must be rigorously prevented. Inhalation of the solid powder or aerosols is a primary exposure route to be controlled.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a procedural step but a critical barrier dictated by the compound's specific chemical and physical properties. All PPE must be inspected for integrity before each use.[5]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant GlovesType: Nitrile or neoprene gloves are required.[6] Rationale: The H315 classification (Causes skin irritation) necessitates a robust barrier.[1] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[7]
Eyes/Face Safety Goggles & Face ShieldType: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] Rationale: Protects against splashes and airborne particles, directly addressing the H319 hazard (Causes serious eye irritation).[1][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
Body Laboratory Coat / CoverallsType: A standard laboratory coat is the minimum requirement. For larger quantities or tasks with high splash potential, chemical-resistant coveralls are recommended. Rationale: Provides a necessary barrier against accidental skin contact, as per the H315 warning.[2] Gowns should have closed fronts and tight-fitting cuffs.[7]
Respiratory NIOSH-approved RespiratorType: An N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[8][9] Rationale: Directly mitigates the H335 hazard (May cause respiratory irritation) by preventing inhalation of airborne particles.[1]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational workflow is paramount for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must be conducted in a designated area, preferably within a certified chemical fume hood to manage and contain airborne particles.[3]

  • Verify Equipment: Before beginning, ensure an operational eyewash station and safety shower are immediately accessible.

  • Assemble PPE: Confirm all necessary PPE is available and in good condition.

Safe Handling Protocol: Weighing and Transfer
  • Don PPE: Put on all required PPE as detailed in the table above. The correct sequence is critical: first the lab coat, then the mask/respirator, followed by goggles/face shield, and finally gloves.

  • Containment: When weighing the solid compound, use a fume hood or a ventilated balance enclosure to prevent dust from becoming airborne.

  • Avoid Dust Formation: Use appropriate tools, such as spatulas, to carefully transfer the compound. Avoid any actions that could generate dust.[10][11]

  • Work Practices: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling, even after removing gloves.[3]

PPE Doffing (Removal) Procedure

The removal of PPE is a potential point of cross-contamination. Follow this sequence to minimize risk:

  • Gloves: Remove gloves first, turning them inside out as they are removed to contain any residue.[7]

  • Gown/Coverall: Remove the lab coat or coverall by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Respirator/Mask: Remove the respirator or mask last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocols: Spill and Disposal Plans

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Assess and Equip: For small, manageable spills, trained personnel should don appropriate PPE, including respiratory protection.[6]

  • Contain and Clean: Carefully sweep up the solid material, avoiding dust generation.[6] Place the spilled material and all contaminated cleaning supplies into a sealed, clearly labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal
  • Waste Collection: All materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.[6]

  • Labeling: The container must be sealed and clearly labeled as hazardous chemical waste, specifying the contents.

  • Regulatory Compliance: Do not dispose of this compound down the drain or in regular trash.[6][12] All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[2]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_start Initiation Start Task: Handling This compound Powder Handling solid powder (weighing, transfer)? Start->Powder Splash Significant risk of splash or aerosol? Powder->Splash Hood Engineering Control: Use Chemical Fume Hood Powder->Hood Yes AdvancedPPE Additional PPE: - Add Face Shield Splash->AdvancedPPE Yes Respirator Additional PPE: - Add NIOSH-Approved  Respirator (e.g., N95) Splash->Respirator Yes, if outside hood BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles BasePPE->Splash Hood->BasePPE AdvancedPPE->Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.